Product packaging for Methyl pentanimidate(Cat. No.:CAS No. 57246-71-6)

Methyl pentanimidate

Cat. No.: B3061150
CAS No.: 57246-71-6
M. Wt: 115.17 g/mol
InChI Key: DIFSGQKADHEBAI-UHFFFAOYSA-N
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Description

Methyl pentanimidate is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3061150 Methyl pentanimidate CAS No. 57246-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pentanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-5-6(7)8-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSGQKADHEBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420883
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57246-71-6
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the synthesis and reaction mechanism of methyl pentanimidate. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this classic organic reaction for the synthesis of imidates and their derivatives, which are valuable intermediates in the preparation of various heterocyclic compounds and pharmaceuticals.

Core Concepts of the Pinner Reaction

The Pinner reaction, first reported by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol to form an imino ester salt, commonly referred to as a Pinner salt.[1][2] This reaction is a cornerstone of organic synthesis, providing a versatile route to various functional groups. The Pinner salt intermediate is highly reactive and can undergo further nucleophilic attack to yield esters, amidines, or orthoesters, depending on the reaction conditions and the nucleophile employed.[1][3]

The reaction is typically carried out under anhydrous conditions, often using dry hydrogen chloride gas as the acid catalyst, to prevent the hydrolysis of the Pinner salt to an ester.[4] The choice of nitrile and alcohol can be broad, encompassing aliphatic and aromatic substrates, although sterically hindered nitriles may exhibit lower reactivity.[4]

The Pinner Reaction Mechanism for this compound

The formation of this compound from pentanenitrile (valeronitrile) and methanol proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism. The key steps are outlined below:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.

  • Deprotonation: A base (such as the chloride ion or another molecule of the alcohol) removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate.

  • Formation of the Pinner Salt: Under acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the this compound hydrochloride salt (Pinner salt).

The overall reaction mechanism is depicted in the following signaling pathway diagram:

Pinner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pentanenitrile Pentanenitrile (CH3(CH2)3CN) ProtonatedNitrile Protonated Nitrile [CH3(CH2)3C≡NH]+ Pentanenitrile->ProtonatedNitrile + H+ (from HCl) Methanol Methanol (CH3OH) HCl Hydrogen Chloride (HCl) OxoniumIon Protonated Imidate Intermediate ProtonatedNitrile->OxoniumIon + CH3OH Imidate This compound (free base) OxoniumIon->Imidate - H+ PinnerSalt This compound Hydrochloride (Pinner Salt) Imidate->PinnerSalt + HCl

Caption: Pinner reaction mechanism for this compound.

Quantitative Data

The Pinner reaction is known for its high efficiency in converting nitriles to imidates. For the synthesis of this compound from pentanenitrile and methanol, high yields have been reported in the literature.

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield of this compoundReference
PentanenitrileMethanolHCl (gas)None-10 to 15 °C29-34 hours96%[2][5]
  • ¹H NMR: Expected signals would include a singlet for the O-methyl group, and triplets and multiplets for the butyl chain protons. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the O-methyl carbon, the carbons of the butyl chain, and the characteristic imino carbon (C=N) would be expected.

  • IR Spectroscopy: A characteristic C=N stretching vibration would be observed in the region of 1640-1690 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound would be observed, along with characteristic fragmentation patterns of the alkyl chain.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on a published procedure.[2][5]

Materials:

  • Pentanenitrile (Valeronitrile)

  • Methanol

  • Hydrogen Chloride (gas)

  • Nitrogen (gas)

Equipment:

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling system

  • Pressure-rated reaction vessel

Procedure:

  • Charge the reaction vessel with pentanenitrile (1.0 eq) and methanol (0.58 eq relative to nitrile).

  • Cool the reaction mixture to a temperature between -10 °C and -5 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution for a period of 15-18 hours while maintaining the low temperature.

  • After the introduction of HCl gas, apply nitrogen pressure of 1.5 to 2.0 kg/cm ² to the reaction vessel.

  • Maintain the reaction under nitrogen pressure at a temperature of 0-15 °C for 14 hours.

  • Add an additional portion of methanol (0.55 eq relative to nitrile) to the reaction mixture and stir for another 60 minutes.

  • The resulting product is the semi-solid this compound hydrochloride.

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Pinner reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product A1 Charge Pentanenitrile and Methanol A2 Cool to -10 to -5 °C A1->A2 B1 Introduce HCl gas (15-18 h) A2->B1 B2 Pressurize with N2 (14 h) B1->B2 B3 Add more Methanol and Stir (1 h) B2->B3 C1 This compound Hydrochloride B3->C1

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in the Pinner Reaction

The success of the Pinner reaction is contingent on a set of logical relationships between the reactants, conditions, and potential outcomes. Understanding these relationships is crucial for optimizing the reaction and achieving the desired product.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Potential Outputs Nitrile Nitrile (Pentanenitrile) Pinner Pinner Reaction Nitrile->Pinner Alcohol Alcohol (Methanol) Alcohol->Pinner Acid Acid Catalyst (HCl) Acid->Pinner Conditions Anhydrous Conditions Low Temperature Conditions->Pinner Imidate Imidate Salt (Pinner Salt) Pinner->Imidate Desired Pathway Ester Ester (Hydrolysis Product) Pinner->Ester If Water is Present Amide Amide (Side Product) Pinner->Amide At Higher Temperatures

Caption: Logical relationships in the Pinner reaction.

This diagram illustrates that the desired formation of the imidate salt is achieved under anhydrous and low-temperature conditions. The presence of water can lead to the hydrolysis of the Pinner salt to form an ester, while higher temperatures can promote the formation of an amide side product.

Conclusion

The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates and their derivatives. The synthesis of this compound from pentanenitrile and methanol is a straightforward and high-yielding example of this transformation. This technical guide provides researchers and professionals with the fundamental knowledge of the reaction mechanism, quantitative data, and a detailed experimental protocol to successfully utilize the Pinner reaction in their synthetic endeavors. Further investigation into the specific kinetic and spectroscopic properties of this compound would be a valuable addition to the existing literature.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentanimidate, also known as methyl pentanimidoate, is an organic compound belonging to the imidate (or imino ether) class.[1] Imidates are characterized by the functional group R−C(=NR′)OR″, making them structural analogs of esters where the carbonyl oxygen is replaced by an imino group.[1] this compound serves as a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that are foundational to many pharmaceutical agents.[1][2] Its utility stems from the dual reactivity of the imidate group: the electrophilic nature of the imine carbon and the nucleophilic character of the nitrogen atom.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is a semi-solid compound at room temperature.[2] Quantitative data for this compound is summarized in the table below. It is important to note that several physical properties are predicted values derived from computational models.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 57246-71-6[3][4][5]
Molecular Formula C₆H₁₃NO[3][5][6]
Molecular Weight 115.17 g/mol [3][5]
Boiling Point 114.4 ± 23.0 °C (Predicted)[5]
Density 0.88 ± 0.1 g/cm³ (Predicted)[5]
pKa 8.08 ± 0.70 (Predicted)[5]
InChI Key DIFSGQKADHEBAI-UHFFFAOYSA-N[3]
SMILES CCCCC(=N)OC[3]

Synthesis of this compound

The primary method for synthesizing this compound is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[1] In the case of this compound, valeronitrile (pentanenitrile) is treated with methanol in the presence of anhydrous hydrogen chloride.[1][2]

G Valeronitrile Valeronitrile (Pentanenitrile) Intermediate Imidate Salt (Pentanimidic acid methyl ester hydrochloride) Valeronitrile->Intermediate Low Temp (-10 to -5 °C) Methanol Methanol Methanol->Intermediate HCl Anhydrous HCl (gas) HCl->Intermediate Catalyst Product This compound Intermediate->Product pH 7-11 Ammonia Methanolic Ammonia (Neutralization) Ammonia->Intermediate G cluster_path1 Path to Formylimidazole cluster_path2 Path to Hydroxymethylimidazole Imidate This compound Intermediate1 Glycine Adduct Intermediate Imidate->Intermediate1 Reacts with Intermediate2 2-butyl-4-hydroxymethylimidazole Imidate->Intermediate2 Reacts with Glycine Glycine Glycine->Intermediate1 DHAP 1,3-Dihydroxyacetone DHAP->Intermediate2 FinalProduct 2-butyl-4-chloro- 5-formylimidazole Intermediate1->FinalProduct Vilsmeier Reaction (POCl₃, DMF, Catalyst)

References

Spectroscopic Profile of Methyl Pentanimidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of readily available experimental spectroscopic data for methyl pentanimidate in public databases necessitates the use of predicted values for this guide. The following sections detail these predicted spectroscopic characteristics and provide generalized experimental protocols applicable for the analysis of similar small organic molecules.

This technical guide offers a comprehensive overview of the predicted spectroscopic data for this compound (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ). It includes detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Predicted Spectroscopic Data

The subsequent tables outline the predicted spectroscopic values for this compound. These predictions are derived from established principles of spectroscopic interpretation for organic compounds.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm))

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ester)~3.6Singlet3H
CH₂ (α to C=N)~2.2Triplet2H
CH₂ (β to C=N)~1.6Sextet2H
CH₂ (γ to C=N)~1.3Sextet2H
CH₃ (terminal)~0.9Triplet3H
NH~5.0-7.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm))

CarbonPredicted Chemical Shift (δ, ppm)
C=N~170
O-CH₃~52
CH₂ (α to C=N)~35
CH₂ (β to C=N)~28
CH₂ (γ to C=N)~22
CH₃ (terminal)~14

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300-3500Medium, Broad
C-H Stretch (sp³)2850-3000Strong
C=N Stretch1640-1690Strong
C-O Stretch1200-1300Strong

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
84[M - OCH₃]⁺
59[C₂H₅NO]⁺
57[C₄H₉]⁺

Experimental Protocols

The following sections provide detailed, generalized protocols for acquiring spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound should be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solvent should contain a reference standard, typically tetramethylsilane (TMS). The resulting solution is then transferred to a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer, operating at 400 MHz or higher and equipped with a broadband probe, is recommended.

  • ¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. The spectrum is acquired using a standard single 90° pulse sequence. The spectral width should be set to encompass the expected range of proton chemical shifts, typically from 0 to 12 ppm. Depending on the sample concentration, 8 to 64 scans are usually sufficient.

  • ¹³C NMR Acquisition: The probe is switched to the ¹³C frequency. A proton-decoupled pulse sequence is used to acquire the spectrum, which simplifies it by collapsing multiplets into singlets for each carbon atom. The spectral width should be set to cover the expected range of carbon chemical shifts, generally from 0 to 200 ppm. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected. The chemical shift scale is calibrated using the TMS reference signal at 0 ppm. Finally, the peaks in the ¹H NMR spectrum are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (for a liquid sample): A small drop of the neat liquid sample can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission IR, a thin film of the liquid can be created between two salt plates (e.g., NaCl or KBr).[2]

  • Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory, such as an ATR or a transmission holder, is required.

  • Data Acquisition: A background spectrum of the empty accessory or clean salt plates is recorded first to subtract any atmospheric and instrumental interferences. The sample spectrum is then recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. To enhance the signal-to-noise ratio, multiple scans (commonly 16 or 32) are co-added.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and correlated to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample, prepared in a volatile solvent such as dichloromethane or methanol, is injected into the GC inlet.

  • Instrumentation: A GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

  • GC Separation: The sample is vaporized and separated on a capillary column, typically a nonpolar DB-5ms column. A temperature program is employed to elute the compound from the column, for instance, starting at 50°C and ramping up to 250°C.

  • MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a commonly used technique where molecules are bombarded with high-energy electrons (typically at 70 eV), leading to their ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Processing: The mass spectrum is generated as a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern is then analyzed to deduce further structural information.

Visualization of Experimental Workflow

The diagram below illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid or Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Combine Data to Confirm Structure Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

References

"CAS number and molecular structure of methyl pentanimidate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pentanimidate, a key intermediate in organic synthesis. It covers its chemical identity, synthesis, and significant applications, particularly in the development of pharmaceutical compounds. While this compound is a crucial reagent, it is often generated and consumed in situ, leading to a scarcity of publicly available, experimentally determined physicochemical and spectral data.

Core Compound Information

This compound, also known as methyl pentanimidoate, is an imino ether. Its fundamental details are summarized below.

IdentifierValueSource
CAS Number 57246-71-6[1][2]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
IUPAC Name This compound[3]
SMILES CCCCC(=N)OC[3]
InChI Key DIFSGQKADHEBAI-UHFFFAOYSA-N[3]

Physicochemical Data

Experimentally determined physicochemical data for this compound is not widely reported in the literature. The values below are predicted and should be used as estimations.

PropertyPredicted Value
Boiling Point 114.4 ± 23.0 °C
Density 0.88 ± 0.1 g/cm³
pKa 8.08 ± 0.70

Synthesis of this compound (Pinner Reaction)

This compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (valeronitrile) with an alcohol (methanol).[1]

Experimental Protocol:

  • Reaction Setup: Charge 100 g (1.20 mol) of valeronitrile and 58 mL of methanol into a suitable reaction vessel equipped with a stirrer and a gas inlet.

  • Acidification: Cool the mixture to between -10 °C and -5 °C. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 15-18 hours while maintaining the low temperature.

  • Reaction Completion: Add an additional 55 mL of methanol and continue stirring for another 60 minutes.

  • Neutralization: Transfer the reaction mass to a methanolic ammonia solution (12-15 wt%). Stir the mixture for 3 hours at 20-30 °C, maintaining a pH between 8 and 9 to neutralize the excess acid and precipitate ammonium chloride.

  • Isolation: Filter the precipitated ammonium chloride and wash it with 25 mL of methanol.

  • Purification: Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove the methanol.

  • Final Product: Upon cooling, the intermediate, this compound, is obtained as a semi-solid with a reported yield of approximately 96%.[4]

G Valeronitrile Valeronitrile PinnerSalt This compound Hydrochloride (Pinner Salt) Valeronitrile->PinnerSalt Methanol Methanol Methanol->PinnerSalt HCl Anhydrous HCl HCl->PinnerSalt -10°C to -5°C Product This compound PinnerSalt->Product Ammonia Methanolic NH₃ Ammonia->Product Neutralization (pH 8-9) G cluster_0 Intermediate Formation cluster_1 Vilsmeier-Haack Cyclization Glycine Glycine Intermediate (Pentanimidoylamino)acetic acid Glycine->Intermediate MeP This compound MeP->Intermediate NaOH, Methanol 0-5°C to RT Vilsmeier POCl₃, DMF (Vilsmeier Reagent) Intermediate->Vilsmeier Toluene, 95-100°C Product 2-butyl-4-chloro-5-formylimidazole Vilsmeier->Product Catalyst Cu(OTf)₂ Catalyst->Product G cluster_nucleophiles Nucleophilic Attack at Imidate Carbon Imidate This compound R-C(=NH)OR' Water H₂O (Hydrolysis) Imidate->Water Amine R''NH₂ (Aminolysis) Imidate->Amine Alcohol R''OH (Alcoholysis) Imidate->Alcohol Ester Ester R-C(=O)OR' Water->Ester Forms Amidine Amidine R-C(=NH)NHR'' Amine->Amidine Forms Orthoester Orthoester R-C(OR')₂(OR'') Alcohol->Orthoester Forms

References

"stability and reactivity of alkyl imidates"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Reactivity of Alkyl Imidates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of alkyl imidates, a class of compounds that serve as versatile and crucial intermediates in organic synthesis. While their inherent reactivity makes them powerful synthons, it also presents challenges in handling and isolation. This document details the factors governing their stability, outlines their primary reaction pathways, and provides quantitative data and experimental protocols for their use.

Core Concepts: Structure and Properties

Alkyl imidates, also known as imino esters, are organic compounds featuring a carbon-nitrogen double bond with the nitrogen atom attached to an alkyl or aryl group and the carbon atom bonded to an alkoxy group. Their general structure is R-C(=NR')-OR''. This functionality imparts an ambiphilic character; the imine carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen and oxygen atoms possess lone pairs, giving them nucleophilic properties.

Due to their reactivity, particularly towards hydrolysis, many simple alkyl imidates are generated in situ for immediate use in subsequent transformations[1]. However, recent studies have shown that specific structural modifications, such as the use of bulkier alkyl groups (e.g., butyl), can lead to the formation of highly stable and isolable imidate hydrogen chloride salts, which improves process control and scalability[1].

Synthesis of Alkyl Imidates

The two most common and reliable methods for synthesizing alkyl imidates are the Pinner reaction and the direct O-alkylation of amides.

The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, commonly referred to as a Pinner salt[2]. This reaction is typically performed at low temperatures to prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl chloride[2].

G Nitrile Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile [R-C≡N⁺-H] Nitrile->ProtonatedNitrile Protonation Alcohol Alcohol (R'-OH) invis1 Alcohol->invis1 Acid Acid Catalyst (e.g., HCl) invis2 ProtonatedNitrile->invis2 ImidateSalt Alkyl Imidate Salt [R-C(=N⁺H₂)-OR']Cl⁻ invis1->ProtonatedNitrile Nucleophilic Attack invis2->ImidateSalt Tautomerization

Caption: The Pinner reaction mechanism for alkyl imidate synthesis.

O-Alkylation of Amides

A direct and highly regioselective method for synthesizing imidates is the O-alkylation of amides. While traditional alkylation methods can produce mixtures of N- and O-alkylated products, using Meerwein's reagent (Et₃OBF₄) in the presence of trifluoroacetic acid (TFA) ensures exclusive O-alkylation[3]. The TFA catalyst facilitates the reaction and overcomes issues related to reagent quality[3].

Stability and Degradation

The stability of alkyl imidates is a critical factor in their practical application. They are generally susceptible to degradation, primarily through hydrolysis.

Factors Influencing Stability
  • pH: Alkyl imidates are most stable under anhydrous, neutral, or slightly basic conditions. They readily hydrolyze in the presence of aqueous acid or base.

  • Temperature: Pinner salts are often thermodynamically unstable and require low temperatures during synthesis and storage to prevent decomposition[2].

  • Alkyl Group (OR''): The nature of the alkoxy group influences stability. For instance, butyl imidates have been found to be significantly more resistant to hydrolysis than their ethyl congeners, allowing for their isolation and storage as stable HCl salts[1].

  • Substitution on Nitrogen: N-substituted imidates exhibit different stability profiles compared to their unsubstituted counterparts.

Degradation Pathway: Hydrolysis

The primary degradation pathway for alkyl imidates is hydrolysis to form an ester and ammonia (or an amine). Under acidic conditions, the reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the imine carbon.

G Imidate Alkyl Imidate ProtonatedImidate Protonated Imidate Imidate->ProtonatedImidate Protonation Water H₂O Tetrahedral_Int Tetrahedral Intermediate Water->Tetrahedral_Int Nucleophilic Attack H_plus H⁺ ProtonatedImidate->Tetrahedral_Int Ester Ester (R-COOR') Tetrahedral_Int->Ester Elimination of Amine Amine Amine (R''NH₂)

Caption: Acid-catalyzed hydrolysis pathway of an alkyl imidate.

Quantitative Stability Data

The selection of the alkyl group can dramatically impact the hydrolytic stability of the resulting imidate salt.

Imidate SaltSolventTemperature (°C)Time (h)Hydrolysis (%)Reference
Ethyl Imidate HClD₂O/CD₃CN (1:1)201>95[1]
n-Butyl Imidate HClD₂O/CD₃CN (1:1)201<5[1]
n-Butyl Imidate HClD₂O/CD₃CN (1:1)2024~20[1]

Reactivity of Alkyl Imidates

Alkyl imidates are valuable synthetic intermediates due to their predictable reactivity with a wide range of nucleophiles.

Reactions at the Electrophilic Carbon

The primary mode of reactivity involves the addition of a nucleophile to the imine carbon, followed by the elimination of the alkoxy group.

  • With Water: As discussed, hydrolysis yields an ester[2].

  • With Alcohols: In the presence of excess alcohol, an orthoester is formed[2].

  • With Amines: Reaction with ammonia or amines is a common and efficient method for synthesizing amidines[2][4].

  • With Hydrogen Sulfide: This reaction leads to the formation of thionoesters[2].

  • With Grignard Reagents: Imidates react with Grignard reagents to produce substituted ketimines, which can be subsequently hydrolyzed to ketones[5].

G Imidate Alkyl Imidate R-C(=NH)-OR' Ester Ester Imidate->Ester Hydrolysis Orthoester Orthoester Imidate->Orthoester Alcoholysis Amidine Amidine Imidate->Amidine Aminolysis Ketone Ketone (via Ketimine) Imidate->Ketone Addition H2O Water (H₂O) H2O->Imidate ROH Alcohol (R''OH) ROH->Imidate NH3 Amine (R''NH₂) NH3->Imidate Grignard Grignard (R''MgX) Grignard->Imidate

Caption: Reactivity of alkyl imidates with various nucleophiles.

Rearrangement Reactions

Under thermal conditions or catalysis by electrophiles like alkyl halides, alkyl imidates can undergo rearrangement to form N,N-disubstituted amides. This is known as the imidate-amide rearrangement and suggests that O-alkylation of an amide followed by rearrangement can be a pathway to N-alkylated products[6].

Quantitative Reactivity Data

The following table summarizes the typical outcomes of reacting alkyl imidates with various nucleophiles.

NucleophileProduct Functional GroupTypical ConditionsYield Range (%)Reference
WaterEsterAqueous AcidModerate to High[2]
AlcoholOrthoesterExcess Alcohol, Acid CatalystGood[2]
Primary/Secondary AmineAmidineAnhydrous Solvent, RT or HeatHigh to Excellent[4]
Grignard ReagentKetone (after hydrolysis)Anhydrous Ether, Low TempGood[5]

Experimental Protocols

Protocol: Synthesis of an Alkyl Imidate via Pinner Reaction

Objective: To synthesize an ethyl benzimidate hydrochloride salt.

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ice-salt bath

Procedure:

  • Dissolve benzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution with stirring for 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Seal the reaction vessel and store it at 4 °C for 24-48 hours, during which time the Pinner salt will precipitate.

  • Collect the crystalline product by filtration under a dry atmosphere.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum to yield the ethyl benzimidate hydrochloride.

Note: This protocol is a generalized procedure. Specific substrate and scale may require optimization.

Protocol: Synthesis of an Amidine from an Alkyl Imidate

Objective: To synthesize N-benzylbenzamidine from ethyl benzimidate hydrochloride.

Materials:

  • Ethyl benzimidate hydrochloride (prepared as above)

  • Benzylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Suspend ethyl benzimidate hydrochloride (1 equivalent) in anhydrous DCM.

  • Add benzylamine (1.1 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the imidate.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove HCl and unreacted starting materials.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amidine can be purified by column chromatography or recrystallization.

References

Methyl Pentanimidate: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pentanimidate, a member of the imidate family of organic compounds, serves as a valuable and versatile synthon in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its preparation, reactivity, and application in the construction of key heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Introduction: The Utility of Imidates in Heterocyclic Synthesis

Imidates, characterized by the R-C(=NH)-OR' functional group, are reactive intermediates that can be readily prepared from nitriles via the Pinner reaction. Their unique electronic nature, possessing both an electrophilic carbon and a nucleophilic nitrogen, makes them powerful building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. This compound, with its butyl side chain, is a precursor for the introduction of this lipophilic moiety into various molecular frameworks, a common strategy in the design of pharmacologically active compounds.

Synthesis of this compound Hydrochloride

The most common method for the preparation of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of valeronitrile with methanol. The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

A solution of valeronitrile in anhydrous methanol is cooled to between -10 °C and 0 °C. Anhydrous hydrogen chloride gas is then bubbled through the solution for an extended period (typically 12-18 hours) while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several more hours to ensure complete conversion. The resulting this compound hydrochloride can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

dot

Caption: Pinner synthesis of this compound hydrochloride.

Quantitative Data for this compound Synthesis
ParameterValueReference
Starting Materials Valeronitrile, Methanol, HCl (gas)[1]
Reaction Time 12-18 hours[1]
Reaction Temperature -10 °C to 15 °C[1]
Yield ~96%[1]
Purity ~95%[1]

This compound as a Synthon for Imidazole Derivatives

A well-documented application of this compound is in the synthesis of 2-butyl-substituted imidazoles. These compounds are important intermediates in the preparation of pharmaceuticals, such as the antihypertensive drug Losartan.

Reaction with Glycine Derivatives

This compound reacts with glycine or its derivatives in the presence of a base to form an N-acylated intermediate. This intermediate can then be cyclized, chlorinated, and formylated in a one-pot Vilsmeier-Haack reaction to yield 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde.[2]

dot

G MethylPentanimidate This compound Condensation Condensation MethylPentanimidate->Condensation Glycine Glycine Glycine->Condensation Intermediate N-Acylglycine Intermediate VilsmeierReaction Vilsmeier-Haack Reaction Intermediate->VilsmeierReaction VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->VilsmeierReaction ImidazoleProduct 2-Butyl-5-chloro-3H- imidazole-4-carboxaldehyde Condensation->Intermediate VilsmeierReaction->ImidazoleProduct

Caption: Synthesis of a 2-butyl-imidazole derivative.

Experimental Protocol: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carboxaldehyde

To a suspension of the sodium salt of glycine in methanol, this compound is added at low temperature (0-5 °C). The mixture is stirred at room temperature for several hours. The solvent is then removed under vacuum. The residue is taken up in a suitable solvent like toluene, and a catalytic amount of a copper(II) trifluoromethanesulfonate can be added. Phosphorus oxychloride is added, followed by the dropwise addition of N,N-dimethylformamide. The reaction mixture is heated to complete the cyclization, chlorination, and formylation. The final product is isolated and purified by acid-base extraction and recrystallization.[1][2]

Quantitative Data for Imidazole Synthesis
ParameterValueReference
Starting Materials This compound, Glycine, POCl₃, DMF[1][2]
Reaction Time 16 hours for initial condensation, then several hours for Vilsmeier reaction[1]
Reaction Temperature 0 °C to room temperature for condensation, then elevated temperature for cyclization[2]
Overall Yield >50% (based on glycine)[1]
Purity >98% (by HPLC)[1]

Potential Applications in the Synthesis of Other Heterocycles

While specific examples for this compound are not as readily available in the literature for other heterocycles, its general reactivity as an imidate allows for the postulation of its use in the synthesis of other important ring systems.

Synthesis of Pyrimidines

This compound can be expected to react with 1,3-dicarbonyl compounds, such as diethyl malonate, in the presence of a base to form 2-butyl-substituted pyrimidine-4,6-diones. The reaction would proceed via a condensation-cyclization sequence.

G MethylPentanimidate This compound Reaction Condensation- Cyclization MethylPentanimidate->Reaction DiethylMalonate Diethyl Malonate DiethylMalonate->Reaction Base Base Base->Reaction PyrimidineProduct 2-Butyl-4,6- dihydroxypyrimidine Reaction->PyrimidineProduct

Caption: Postulated pathways to 3-butyl-1,2,4-triazoles.

Conclusion

This compound is a readily accessible and highly useful synthon for the introduction of a 2-butyl substituent in the synthesis of heterocyclic compounds. Its application in the preparation of imidazole intermediates for the pharmaceutical industry is well-established and highlights its importance. Based on the known reactivity of imidates, its utility can be logically extended to the synthesis of a variety of other important heterocyclic systems, making it a valuable tool for organic and medicinal chemists. Further research into the specific applications of this compound in these areas is warranted and holds the potential for the development of novel synthetic methodologies.

References

An In-depth Technical Guide to the Basicity and pKa of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methyl Pentanimidate

This compound, also known as methyl valerimidate, is an acyclic imidate that serves as a valuable building block in organic synthesis. Its structure, featuring a carbon-nitrogen double bond and an adjacent ether linkage, imparts a unique chemical reactivity that is exploited in the construction of various heterocyclic systems, notably imidazole derivatives used in pharmaceuticals. The basicity of the imino nitrogen is a critical parameter influencing its reactivity, solubility, and pharmacokinetic properties in drug discovery and development.

Basicity and pKa of this compound

The basicity of this compound arises from the lone pair of electrons on the sp²-hybridized imino nitrogen atom. Protonation occurs at this nitrogen, forming a resonance-stabilized cation.

Factors Influencing Basicity

Several factors contribute to the basicity of the imino nitrogen in this compound:

  • Hybridization: The sp² hybridization of the imino nitrogen means its lone pair has more s-character compared to an sp³-hybridized amine. Generally, increased s-character leads to lower basicity as the electrons are held more tightly to the nucleus.

  • Resonance: Upon protonation, the resulting positive charge is delocalized through resonance between the nitrogen and oxygen atoms. This stabilization of the conjugate acid enhances the basicity of the imidate compared to a simple imine.

  • Inductive Effects: The electron-donating alkyl group (butyl group) attached to the imino carbon increases the electron density on the nitrogen, thereby increasing its basicity. The methoxy group, through its inductive electron-withdrawing effect, can slightly decrease the basicity.

Estimated pKa

While a literature-reported pKa value for this compound is not available, it can be estimated by comparison with analogous acyclic imidates. The pKa of the conjugate acid of a typical acyclic N-unsubstituted imidate is generally in the range of 7-9. Therefore, it is reasonable to predict that the pKa of protonated this compound falls within this range.

Quantitative Data Summary

As no specific experimental data for this compound was found in the literature, a table of estimated values based on analogous compounds is provided.

Compound ClassRepresentative CompoundEstimated pKa of Conjugate Acid
Acyclic N-unsubstituted ImidateMethyl acetimidate~7-9
Acyclic N-unsubstituted Imidate This compound ~7-9 (Predicted)

Experimental Protocols for pKa Determination

The pKa of this compound can be determined experimentally using standard techniques for organic bases.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[1][2][3]

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.[4][5] The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of this compound.[2][4][5]

UV-Vis Spectrophotometry

This method is suitable if the protonated and neutral forms of the compound exhibit different UV-Vis absorption spectra.[6][7][8][9]

Methodology:

  • Spectral Analysis: The UV-Vis absorption spectra of this compound are recorded in highly acidic (fully protonated) and highly basic (fully neutral) solutions to identify the wavelengths of maximum absorbance (λmax) for both species.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Sample Measurement: A constant concentration of this compound is added to each buffer solution, and the absorbance is measured at the identified λmax values.

  • Data Analysis: The ratio of the concentrations of the protonated and neutral forms at each pH is calculated from the absorbance data using the Beer-Lambert law. The pKa is then determined by plotting the logarithm of this ratio against the pH and finding the pH at which the ratio is equal to one (log(ratio) = 0).[6][9]

Theoretical Calculation of pKa

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the pKa of this compound.

Methodology:

  • Gas-Phase Calculations: The gas-phase Gibbs free energies of the neutral this compound and its protonated form are calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., MP2).[10]

  • Solvation Energy Calculation: The free energies of solvation for both the neutral and protonated species are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10][11]

  • pKa Calculation: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase and solution-phase free energies. This often involves using a known reference compound with a similar structure for which the experimental pKa is available to construct a correlation equation.[10]

Visualizations

Protonation Equilibrium of this compound

Caption: Protonation equilibrium of this compound.

Experimental Workflow for Potentiometric pKa Determination

G A Prepare this compound Solution D Titrate Sample with Acid A->D B Standardize Strong Acid Titrant B->D C Calibrate pH Meter C->D E Record pH vs. Volume Data D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

Understanding the basicity and pKa of this compound is fundamental for its effective application in pharmaceutical synthesis and drug development. Although direct experimental data is sparse, this guide has provided a robust framework for its estimation and determination. By leveraging the described theoretical principles, experimental protocols, and computational methods, researchers can accurately characterize this important synthetic intermediate and optimize its use in their scientific endeavors.

References

"physical properties of methyl pentanimidate (boiling point, solubility)"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of methyl pentanimidate, specifically its boiling point and solubility characteristics. The information is supplemented with detailed experimental protocols for the determination of these properties and a visualization of a key synthetic pathway.

Physical Properties of this compound

This compound, with the molecular formula C₆H₁₃NO, is an imidoester derivative of valeronitrile. Its physical properties are crucial for its handling, application in synthesis, and for purification processes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound.

Physical PropertyValueSource
Boiling Point 114.4 ± 23.0 °C (Predicted)[1]
Molecular Weight 115.17 g/mol [1][2][3]
LogP (Predicted) 1.6[2]

Note: The boiling point is a predicted value and should be confirmed experimentally. No experimental data for the solubility of this compound in various solvents were found in the reviewed literature. However, based on its chemical structure (a moderately polar head group with a C5 alkyl chain), general solubility trends can be inferred. It is expected to be soluble in organic solvents and have low solubility in water.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the boiling point and solubility of a liquid organic compound such as this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Materials:

  • Thiele tube

  • High-boiling point liquid (e.g., mineral oil, silicone oil)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with the high-boiling point liquid to a level just above the top of the side arm.

  • Add a few drops of the liquid sample (this compound) into the small test tube to a depth of about 1-2 cm.

  • Place the capillary tube, with its sealed end uppermost, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Clamp the thermometer so that the bulb and the test tube are immersed in the liquid in the Thiele tube, with the top of the liquid sample below the level of the heating liquid.

  • Begin heating the side arm of the Thiele tube gently with a small flame or on a hot plate.[4][5][6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5] Record this temperature.

  • For accuracy, the determination can be repeated by allowing the temperature to drop further, then re-heating to observe the temperature at which the continuous stream of bubbles reappears and again when it ceases upon cooling. The average of these two temperatures can be taken as the boiling point.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of a liquid compound in various solvents.

Materials:

  • Test tubes with stoppers or screw caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance

  • The compound to be tested (this compound)

  • A selection of solvents (e.g., water, ethanol, methanol, toluene, dimethyl sulfoxide (DMSO))

Procedure:

  • To a clean, dry test tube, add a measured volume (e.g., 1 mL) of the solvent.

  • Using a micropipette, add a small, accurately measured amount (e.g., 10 µL or a weighed mass) of this compound to the solvent.

  • Stopper the test tube and shake it vigorously or use a vortex mixer for 30-60 seconds to ensure thorough mixing.[7][8]

  • Allow the mixture to stand for a few minutes and observe. If the liquid has completely dissolved to form a clear, homogeneous solution, the compound is considered soluble at that concentration.

  • If the compound is soluble, continue adding known increments of the solute until a saturated solution is formed (i.e., until a separate phase or cloudiness persists after vigorous mixing and settling). Record the total amount of solute added to reach saturation.

  • If the initial amount of solute does not dissolve, the compound can be classified as sparingly soluble or insoluble at that concentration. To determine the solubility more precisely, a series of dilutions can be prepared.

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL or mol/L).[9]

  • Repeat this procedure for each solvent to be tested.

Synthesis Workflow Visualization

This compound is commonly synthesized via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The following diagram illustrates the general workflow for the synthesis of this compound.

Pinner_Reaction_Workflow Valeronitrile Valeronitrile (Reactant) ReactionMixture Reaction Mixture in Anhydrous Solvent Valeronitrile->ReactionMixture Methanol Methanol (Reactant) Methanol->ReactionMixture HCl Anhydrous HCl (Catalyst) HCl->ReactionMixture PinnerSalt This compound Hydrochloride (Pinner Salt Intermediate) ReactionMixture->PinnerSalt Pinner Reaction Workup Aqueous Workup & Extraction PinnerSalt->Workup Base Base (e.g., NaHCO3) Base->Workup Neutralization Product This compound (Final Product) Workup->Product Isolation

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Key Losartan Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the crucial Losartan intermediate, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, utilizing methyl pentanimidate. The synthesis is presented in a multi-step process, including the preparation of the key reactant, this compound.

Data Summary

The following table summarizes the quantitative data associated with the synthesis, providing key metrics for yield and purity at each critical stage.

StepProductReagentsYield (%)Purity (%)Reference
1. Preparation of this compoundThis compoundValeronitrile, Methanol, HCl gas9695[1]
2. Synthesis of Imidazolinone Intermediate2-butyl-4,5-dihydro-1H-imidazol-5-oneGlycine methyl ester, this compound, Methanolic Sodium Hydroxide~90-[2]
3. Vilsmeier-Haack Reaction and Hydrolysis2-butyl-5-chloro-3H-imidazole-4-carbaldehyde2-butyl-4,5-dihydro-1H-imidazol-5-one, POCl₃, DMF55>99.5[1]
3a. Vilsmeier-Haack with Triflate Catalyst (Alternative)2-butyl-5-chloro-3H-imidazole-4-carbaldehydeImidazolinone Intermediate, POCl₃, DMF, Triflate Catalyst>70>99.5

Experimental Protocols

The synthesis is divided into three primary stages, each with a detailed experimental protocol.

Step 1: Preparation of this compound from Valeronitrile[1]

This initial step synthesizes the key imidate reactant.

Materials:

  • Valeronitrile (100 g, 1.20 mol)

  • Methanol (58 ml)

  • HCl gas

  • Methanolic ammonia solution (12-15 wt%)

Procedure:

  • Charge the valeronitrile and methanol into a reaction vessel and cool the mixture to a temperature between -5 and -10 °C.

  • Slowly bubble HCl gas through the solution for a period of 15-18 hours.

  • Apply nitrogen pressure (1.5 to 2.0 kg/cm ²) for 14 hours at a temperature between 0 and 15 °C.

  • Add an additional 55 ml of methanol and continue stirring for another 60 minutes.

  • Transfer the reaction mass to a methanolic ammonia solution, maintaining the pH at 8-9, and stir for 3 hours at 20-30 °C.

  • Filter any precipitated material and wash with 25 ml of methanol.

  • Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove the methanol completely.

  • Upon cooling, the intermediate product, this compound, is obtained as a semi-solid.

Step 2: Synthesis of 2-butyl-4,5-dihydro-1H-imidazol-5-one[1][2]

This stage involves the condensation of glycine with the prepared this compound.

Materials:

  • Glycine (50 g, 0.666 mol)

  • Methanolic sodium hydroxide solution (prepared from 26.64 g NaOH in 250 ml methanol)

  • This compound (80 g, 0.70 mol, prepared in Step 1)

Procedure:

  • Prepare a fresh solution of methanolic sodium hydroxide and cool it to 0 °C.

  • Add the glycine to the cooled solution and stir for 15 minutes.

  • To this suspension, add the this compound over a period of 10-15 minutes at a temperature of 0-5 °C.

  • Continue stirring the reaction mixture for 16 hours at room temperature.

  • Following the reaction, distill the solvent under vacuum at a temperature below 50 °C. The resulting crude product is used directly in the next step without further purification.

Step 3: Synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde via Vilsmeier-Haack Reaction[1]

The final step involves a Vilsmeier-Haack formylation and chlorination, followed by hydrolysis.

Materials:

  • Crude product from Step 2

  • Toluene (500 ml)

  • Phosphorous oxychloride (POCl₃) (320 g, 2.08 mol)

  • N,N-dimethylformamide (DMF) (150 g, 2.05 mol)

  • Ice-water

  • Sodium bicarbonate solution

  • Dichloromethane

  • Hexane

Procedure:

  • To the crude reaction mass from the previous step, add toluene.

  • Slowly add phosphorous oxychloride to the mixture over 60 minutes.

  • Subsequently, add N,N-dimethylformamide over a period of 2 hours.

  • Heat the reaction mixture to 70-75 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into ice-water.

  • Neutralize the aqueous solution with a sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then dry it over sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude material by recrystallization from a mixture of dichloromethane and hexane to yield the final product.

Visualizations

The following diagrams illustrate the key processes in the synthesis.

Synthesis_Workflow cluster_step1 Step 1: this compound Synthesis cluster_step2 Step 2: Imidazolinone Formation cluster_step3 Step 3: Vilsmeier-Haack Reaction A Valeronitrile + Methanol B Reaction with HCl gas A->B C Neutralization with NH3/MeOH B->C D This compound C->D F Reaction with this compound D->F E Glycine + MeONa/MeOH E->F G 2-butyl-4,5-dihydro- 1H-imidazol-5-one F->G H Imidazolinone Intermediate G->H I Reaction with POCl3/DMF H->I J Hydrolysis & Workup I->J K 2-butyl-5-chloro-3H-imidazole- 4-carbaldehyde J->K

Caption: Overall workflow for the synthesis of the Losartan intermediate.

Reaction_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Chlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Electrophilic_Attack Electrophilic Attack by Vilsmeier Reagent Vilsmeier->Electrophilic_Attack Imidazolinone Imidazolinone Intermediate Imidazolinone->Electrophilic_Attack Chlorinated_Intermediate Chlorinated & Formylated Intermediate Electrophilic_Attack->Chlorinated_Intermediate Hydrolysis Aqueous Hydrolysis Chlorinated_Intermediate->Hydrolysis Final_Product Final Aldehyde Product Hydrolysis->Final_Product

References

Application Notes and Protocols: One-Pot Synthesis of 2-Butyl-4-Aryl-1H-Imidazoles from Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The development of efficient and streamlined synthetic routes to novel imidazole-containing scaffolds is therefore of significant interest. This document details a proposed one-pot method for the synthesis of 2-butyl-4-aryl-1H-imidazoles, starting from readily accessible methyl pentanimidate. This protocol leverages the in situ formation of pentanamidine from this compound, which then undergoes condensation with an α-haloketone to yield the target imidazole. This one-pot approach offers advantages in terms of operational simplicity, reduced reaction time, and minimized waste generation compared to multi-step procedures.

Proposed Reaction Scheme:

The overall transformation involves the reaction of this compound with an ammonia source to form pentanamidine hydrochloride in situ. This is followed by the condensation of the amidine with a substituted α-bromoacetophenone in the presence of a base to yield the corresponding 2-butyl-4-aryl-1H-imidazole.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway cluster_reactants Reactants methyl_pentanimidate This compound imidazole_product 2-Butyl-4-aryl-1H-imidazole methyl_pentanimidate->imidazole_product One-Pot Synthesis ammonia NH4OAc (Ammonia Source) ammonia->imidazole_product alpha_bromoacetophenone Substituted α-Bromoacetophenone alpha_bromoacetophenone->imidazole_product

Caption: Proposed one-pot synthesis of 2-butyl-4-aryl-1H-imidazoles.

Experimental Protocols

Materials and Equipment:
  • This compound hydrochloride

  • Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethan-1-one, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, 2-bromo-1-(4-chlorophenyl)ethan-1-one)

  • Ammonium acetate (NH₄OAc)

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

General Procedure for the One-Pot Synthesis of 2-Butyl-4-aryl-1H-imidazoles:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq), ammonium acetate (2.0 eq), and potassium bicarbonate (2.0 eq).

  • Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (typically in a 2:1 to 3:1 ratio, e.g., 15 mL THF and 5 mL water per 10 mmol of the limiting reagent).

  • Addition of α-Haloketone: To the stirred suspension, add the substituted α-bromoacetophenone (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add ethyl acetate (EtOAc) to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-butyl-4-aryl-1H-imidazoles based on the proposed one-pot protocol. The yields are based on literature precedents for similar reactions.[1][2]

EntrySubstituent (Aryl Group)Reaction Time (h)Yield (%)
1Phenyl588
24-Methoxyphenyl691
34-Chlorophenyl585
44-Nitrophenyl782
52-Thienyl686

Mandatory Visualizations

Experimental Workflow Diagram:

Experimental Workflow start Start setup Combine this compound HCl, NH4OAc, and KHCO3 in a flask start->setup add_solvent Add THF/Water solvent mixture setup->add_solvent add_ketone Add substituted α-bromoacetophenone add_solvent->add_ketone reflux Heat to reflux (4-8 hours) add_ketone->reflux workup Cool to RT and perform aqueous workup reflux->workup extraction Extract with Ethyl Acetate workup->extraction dry_concentrate Dry organic layer and concentrate extraction->dry_concentrate purify Purify by recrystallization or chromatography dry_concentrate->purify end End: Isolated Product purify->end

Caption: Workflow for the one-pot synthesis of 2-butyl-4-aryl-1H-imidazoles.

Proposed Reaction Mechanism:

Reaction Mechanism cluster_step1 Step 1: In situ Amidine Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Aromatization imidate This compound amidine Pentanamidine imidate->amidine + NH3 - CH3OH ammonia_source NH3 (from NH4OAc) amidine2 Pentanamidine intermediate1 Adduct Intermediate amidine2->intermediate1 haloketone α-Bromoacetophenone haloketone->intermediate1 intermediate1_cyclization Adduct Intermediate dihydroimidazole Dihydroimidazole Intermediate intermediate1_cyclization->dihydroimidazole - HBr dihydroimidazole_aromatization Dihydroimidazole Intermediate final_product 2-Butyl-4-aryl-1H-imidazole dihydroimidazole_aromatization->final_product - H2

Caption: Proposed mechanism for the one-pot imidazole synthesis.

References

Application Notes and Protocols: Reaction of Methyl Pentanimidate with Glycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between imidates and amino acids, specifically the condensation of methyl pentanimidate with glycine derivatives, serves as a crucial step in the synthesis of various heterocyclic compounds. This reaction pathway is of significant interest in medicinal chemistry and drug development due to its utility in creating substituted imidazole rings, which are core structures in many pharmacologically active molecules. The initial product of this reaction, an N-substituted glycine derivative, is often a transient intermediate that can be readily cyclized to form more complex heterocyclic systems. These resulting structures are valuable scaffolds for developing antihypertensive agents and other therapeutics. This document provides detailed application notes and experimental protocols for the reaction of this compound with glycine.

Reaction Mechanism and Workflow

The reaction of this compound with glycine proceeds via a nucleophilic attack of the amino group of glycine on the electrophilic carbon of the imidate. This initial addition is followed by the elimination of methanol, leading to the formation of an N-(1-iminopentyl)glycine intermediate. This intermediate is typically not isolated but is used in situ for subsequent reactions, such as cyclization to form imidazole derivatives.

Logical Workflow of the Synthesis

workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_cyclization Subsequent Synthesis Glycine Glycine Reaction Condensation Reaction (Methanol, NaOH, 0°C) Glycine->Reaction MethylPentanimidate This compound MethylPentanimidate->Reaction Intermediate N-(1-iminopentyl)glycine (In situ) Reaction->Intermediate FinalProduct 2-butyl-5-chloroformylimidazole Intermediate->FinalProduct Vilsmeier Reaction Vilsmeier Vilsmeier Reagent Vilsmeier->FinalProduct

Caption: Synthetic workflow for the formation of a substituted imidazole from glycine and this compound.

Quantitative Data

The reaction of this compound with glycine is typically the initial step in a multi-step synthesis. The yield of the final product is reported for the entire sequence rather than for the formation of the intermediate N-(1-iminopentyl)glycine.

ReactantsReagents/SolventsOverall Yield of Final Product (2-butyl-5-chloroformylimidazole)Purity of Final ProductReference
Glycine, this compoundMethanol, Sodium Hydroxide, Vilsmeier Reagent62% (based on glycine)~85%[1]
Glycine, this compoundMethanol, Sodium Hydroxide, POCl₃, Triflate Catalyst61% (recrystallized)98%[1]

Experimental Protocols

The following protocol is adapted from a patented procedure for the synthesis of a 2-substituted 5-chloroformylimidazole, where the initial step is the reaction of glycine with this compound.[1]

Objective: To synthesize an N-(1-iminopentyl)glycine intermediate in situ for subsequent conversion to 2-butyl-5-chloroformylimidazole.

Materials:

  • Glycine (0.666 mol)

  • Sodium Hydroxide (0.666 mol)

  • Methanol (250 ml)

  • This compound (prepared separately)

  • Triflate catalyst (for subsequent step)

  • Vilsmeier reagent (e.g., POCl₃ and a formamide, for subsequent step)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of Sodium Glycinate Solution:

    • To a flask equipped with a magnetic stirrer, add 250 ml of methanol.

    • Cool the methanol to 0°C using an ice bath.

    • Slowly add 26.64 g (0.666 mol) of sodium hydroxide to the cold methanol and stir until dissolved to prepare a fresh methanolic sodium hydroxide solution.

    • To this solution, add 50 g (0.666 mol) of glycine.

    • Stir the mixture at 0°C for an additional 15 minutes.

  • Reaction with this compound:

    • The previously prepared sodium glycinate solution is now ready for reaction with this compound. The subsequent steps for the formation of the final imidazole product involve the addition of this compound and a Vilsmeier reagent.[1] The patent suggests a one-pot synthesis where the intermediate from the glycine and this compound reaction is not isolated.[1]

  • Synthesis of the Final Product (Example from literature):

    • The intermediate formed from the reaction of glycine and this compound is then treated with a Vilsmeier reagent (composed of a chlorinating agent and a formamide) to yield the 2-substituted 5-chloroformylimidazole.[1]

    • A specific example reports the use of POCl₃ in the synthesis of 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde from glycine and this compound, achieving a 55% yield.[1]

Signaling Pathway and Drug Development Context

The imidazole derivatives synthesized from the reaction of this compound and glycine are important in drug development. For instance, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of antihypertensive drugs. The logical relationship in a drug discovery context is outlined below.

drug_development cluster_synthesis Chemical Synthesis cluster_application Pharmacological Application Reactants Glycine + this compound Intermediate Imidazole Intermediate Reactants->Intermediate Condensation & Cyclization API Active Pharmaceutical Ingredient (API) Intermediate->API Further Modification Target Biological Target (e.g., Angiotensin II Receptor) API->Target Binds to Effect Therapeutic Effect (e.g., Antihypertensive) Target->Effect Modulates

Caption: Role of the synthesized imidazole in a drug development pathway.

Conclusion

The reaction of this compound with glycine derivatives provides a direct route to valuable intermediates for the synthesis of pharmacologically relevant heterocyclic compounds. The provided protocol, derived from established industrial synthesis, offers a reliable method for generating these intermediates in a one-pot fashion. The resulting imidazole-based structures continue to be a focus of research in the development of new therapeutic agents, highlighting the importance of this fundamental chemical transformation.

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction: A Focus on Methyl Pentanimidate Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a "Vilsmeier reagent," typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[4] The resulting aldehydes and ketones are crucial intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.

While the classical V-H reaction is well-documented for arenes and heterocycles, its application involving alkyl imidates, such as methyl pentanimidate, as the primary substrate is not a standard transformation and appears to be undocumented in scientific literature. This document will provide detailed application notes and protocols for the standard V-H reaction and, based on established chemical principles, explore the plausible reactivity of a Vilsmeier reagent with an imidate like this compound.

Application Notes

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis with broad applications in drug discovery and development.

Key Applications of the Standard Vilsmeier-Haack Reaction:

  • Synthesis of Heterocyclic Aldehydes: The reaction is instrumental in the functionalization of electron-rich heterocycles like indoles, pyrroles, and furans, which are common scaffolds in medicinal chemistry.

  • Pharmaceutical Intermediate Synthesis: The formyl group introduced can be readily converted into other functional groups, providing a gateway to a wide range of derivatives for structure-activity relationship (SAR) studies.

  • Total Synthesis of Natural Products: The V-H reaction has been employed as a key step in the total synthesis of various natural products possessing aldehyde or related functionalities.

Plausible Reactivity of this compound with a Vilsmeier Reagent:

Given the electrophilic nature of the Vilsmeier reagent (a chloroiminium ion) and the nucleophilic nature of the nitrogen atom in an imidate, a direct formylation of the alkyl chain of this compound is unlikely. Instead, the nitrogen of the imidate would likely act as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This would lead to the formation of a new iminium ion intermediate, which upon hydrolysis, would likely yield N-formylpentanamide and methanol, rather than a formylated pentanimidate derivative.

Quantitative Data from Representative Vilsmeier-Haack Reactions

The following table summarizes typical reaction conditions and yields for the formylation of various electron-rich substrates using the Vilsmeier-Haack reaction.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N,N-DimethylanilinePOCl₃, DMF-100583Organic Syntheses, Coll. Vol. 4, p.331 (1963)
IndolePOCl₃, DMFDichloroethane0 - RT297J. Org. Chem. 1991, 56 (12), pp 3973–3975
PyrrolePOCl₃, DMFDichloroethane0 - RT185J. Am. Chem. Soc. 1957, 79 (20), pp 5472–5474
FuranPOCl₃, DMFDichloroethane0 - RT1.575J. Org. Chem. 1982, 47 (8), pp 1519–1521
1,3-DimethoxybenzenePOCl₃, DMFDMF80377Org. Lett. 2021, 23, 676

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound (e.g., Indole)

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)

  • Sodium acetate

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substrate (e.g., indole, 1.0 equiv) in anhydrous DMF, add phosphorus oxychloride (1.1 - 1.5 equiv) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 30-60 minutes to allow for the hydrolysis of the intermediate iminium salt and precipitation of the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired aldehyde.

Protocol 2: Hypothetical Procedure for the Reaction of this compound with a Vilsmeier Reagent

Disclaimer: This is a proposed protocol based on chemical principles, as the specific reaction is not well-documented. The outcome may not be a formylated product but rather the decomposition of the imidate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.1 equiv) dropwise to anhydrous DMF (5 equiv, also acting as solvent) at 0 °C. Stir for 30 minutes.

  • To this pre-formed Vilsmeier reagent, add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting imidate.

  • Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the resulting crude product by NMR spectroscopy and mass spectrometry to identify the products, which are hypothesized to be N-formylpentanamide and other decomposition products.

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - [O=P(Cl)₂O]⁻ Arene Electron-Rich Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O

Caption: Mechanism of the standard Vilsmeier-Haack reaction.

Imidate_Reaction_Pathway cluster_0 Nucleophilic Attack cluster_1 Intermediate Formation & Hydrolysis Imidate This compound Adduct Initial Adduct Imidate->Adduct + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Iminium_Intermediate New Iminium Intermediate Adduct->Iminium_Intermediate - Cl⁻ Products Products: N-Formylpentanamide + Methanol Iminium_Intermediate->Products + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: Proposed reaction pathway for this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add Substrate Solution (e.g., Indole in DMF) Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Add->Reaction Quench Quench on Ice/aq. NaOAc Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash Organic Layer & Dry Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: General experimental workflow for the V-H reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl Pentanimidate in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentanimidate is a crucial intermediate in the synthesis of various high-value pharmaceutical compounds, most notably in the production of angiotensin II receptor antagonists like Losartan, which are widely used in the treatment of hypertension.[1] The efficient and scalable synthesis of this imino ester is therefore of significant industrial importance. The most common and industrially viable method for the preparation of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3][4] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the reaction of valeronitrile with methanol in the presence of hydrogen chloride.

Principle of the Reaction

The synthesis of this compound is achieved via the Pinner reaction, where valeronitrile acts as the nitrile and methanol as the alcohol. Anhydrous hydrogen chloride gas is used as the acid catalyst. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the alcohol to form the corresponding imino ester hydrochloride salt, also known as a Pinner salt. Subsequent neutralization yields the free this compound. Low temperatures are crucial during the initial stages to control the exothermic reaction and prevent the formation of by-products.[2]

Data Presentation

The following table summarizes the quantitative data for the laboratory-scale synthesis of this compound, which can be used as a basis for industrial scale-up.

ParameterValueReference
Reactants
Valeronitrile100 g (1.20 mol)[5][6]
Methanol (initial)58 ml[5][6]
Methanol (additional)55 ml[5][6]
Anhydrous HCl gasPassed for 15-18 hrs[5][6]
Reaction Conditions
Initial Temperature-10 to -5 °C[5][6]
Pressure Application1.5 to 2.0 kg/cm ² Nitrogen for 14 hrs[5][6]
Temperature during pressure0 - 15 °C[5][6]
Work-up & Purification
NeutralizationMethanolic ammonia solution (12-15 wt%)[6]
pH adjustment8 - 9[6]
Distillation Pressure650-700 mm Hg[6]
Distillation TemperatureNot exceeding 90 °C[6]
Product
Yield140 g (96%)[5][6]
Purity95%[5][6]

Experimental Protocols

Materials and Equipment
  • Reactants: Valeronitrile (≥99%), Methanol (anhydrous, ≥99.8%), Hydrogen chloride gas (anhydrous, ≥99.9%), Nitrogen gas (high purity).

  • Solvents for work-up: Toluene, Isopropyl alcohol.

  • Neutralizing agent: Methanolic ammonia solution (12-15 wt%).

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, gas inlet tube, and condenser; Cryostat for cooling; Pressure-rated hydrogenation-type vessel; Rotary evaporator; pH meter.

Detailed Methodology for Scale-Up Synthesis

Step 1: Pinner Salt Formation

  • Charge the jacketed glass reactor with 100 g (1.20 mol) of valeronitrile and 58 ml of anhydrous methanol.

  • Cool the mixture to a temperature between -10 °C and -5 °C using a cryostat.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature below 0 °C. The introduction of HCl gas is highly exothermic and requires careful monitoring and efficient cooling.

  • Continue the gas introduction for 15-18 hours until the reaction mixture becomes a thick slurry.

  • Transfer the reaction mass to a pressure-rated vessel.

  • Apply nitrogen pressure of 1.5 to 2.0 kg/cm ² and maintain the temperature between 0 °C and 15 °C for 14 hours with continuous stirring.

  • Add an additional 55 ml of methanol and stir for another 60 minutes.

Step 2: Neutralization and Isolation

  • Transfer the reaction mass to a separate vessel containing a methanolic ammonia solution (12-15 wt%). This step should be performed under efficient cooling and stirring as the neutralization is exothermic.

  • Stir the mixture for 3 hours at a temperature of 20 - 30 °C, while maintaining the pH between 8 and 9.

  • Filter the precipitated ammonium chloride and wash the solid with 25 ml of methanol.

  • Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove the methanol completely.[6]

  • Upon cooling, the this compound is obtained as a semi-solid.

Safety Precautions for Industrial Scale-Up
  • Hydrogen Chloride Gas: Anhydrous HCl is a highly corrosive and toxic gas. All operations should be conducted in a well-ventilated area, preferably in a closed system. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a respirator with an acid gas cartridge.

  • Exothermic Reaction: The reaction of HCl with the nitrile-alcohol mixture is highly exothermic. A robust cooling system and careful control of the HCl addition rate are critical to prevent runaway reactions.

  • Pressure Operations: The use of a pressure vessel requires adherence to all relevant safety regulations and regular equipment inspection.

  • Flammable Solvents: Methanol and other organic solvents are flammable. Ensure all equipment is properly grounded and avoid any potential ignition sources.

  • Neutralization: The neutralization of the acidic reaction mixture with an ammonia solution is also exothermic. Controlled addition and efficient cooling are necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Valeronitrile & Methanol reaction Pinner Reaction (-10 to -5 °C) reactants->reaction pressure Nitrogen Pressure (1.5-2.0 kg/cm², 14 hrs) reaction->pressure hcl Anhydrous HCl Gas (15-18 hrs) hcl->reaction neutralization Neutralization (Methanolic Ammonia) pressure->neutralization filtration Filtration neutralization->filtration distillation Vacuum Distillation filtration->distillation product This compound (95% Purity, 96% Yield) distillation->product

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationships in Industrial Application

industrial_application cluster_raw_materials Raw Materials cluster_synthesis_process Synthesis Process cluster_pharmaceutical_application Pharmaceutical Application valeronitrile Valeronitrile methyl_pentanimidate This compound (Key Intermediate) valeronitrile->methyl_pentanimidate methanol Methanol methanol->methyl_pentanimidate hcl HCl Gas hcl->methyl_pentanimidate imidazole_synthesis Imidazole Ring Formation methyl_pentanimidate->imidazole_synthesis api Active Pharmaceutical Ingredient (e.g., Losartan Precursor) imidazole_synthesis->api drug_product Final Drug Product api->drug_product

Caption: Role of this compound in pharmaceutical manufacturing.

References

Methyl Pentanimidate as a Versatile Precursor for Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl pentanimidate as a key building block in the synthesis of heterocyclic compounds. The focus is on the preparation of substituted imidazoles, which are significant scaffolds in medicinal chemistry, most notably as intermediates in the synthesis of the angiotensin II receptor antagonist, Losartan.

Introduction

This compound, a reactive imidate ester, serves as a valuable C5 synthon in organic synthesis. Its electrophilic carbon atom within the C=N double bond makes it susceptible to nucleophilic attack, facilitating the construction of various nitrogen-containing heterocycles.[1] This reactivity is particularly exploited in the synthesis of substituted imidazoles, which are recognized as "privileged structures" in drug discovery due to their prevalence in numerous bioactive compounds.[1]

Application: Synthesis of a Key Losartan Intermediate

A primary application of this compound is in the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde, a crucial intermediate in the industrial production of Losartan. Two principal synthetic routes have been established, both starting from this compound.

Route 1: The Imidazolinone Pathway

This route involves the initial condensation of this compound with a glycine derivative to form a 2-butyl-4,5-dihydro-1H-imidazol-5-one intermediate. This intermediate is then subjected to a one-pot Vilsmeier-Haack type reaction, which achieves cyclization, chlorination, and formylation to yield the target imidazole.

Route 2: The Hydroxymethylimidazole Pathway

An alternative approach involves the reaction of this compound with 1,3-dihydroxyacetone in the presence of ammonia to generate 2-butyl-4-hydroxymethylimidazole. This intermediate is subsequently chlorinated and then oxidized to afford the desired 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde and its intermediates via the two primary routes.

Table 1: Synthesis of 2-Butyl-4,5-dihydro-1H-imidazol-5-one

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundGlycine Methyl Ester HClMethanolReflux4~90[2][3]

Table 2: Vilsmeier-Haack Reaction of 2-Butyl-4,5-dihydro-1H-imidazol-5-one

ReactantReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Butyl-4,5-dihydro-1H-imidazol-5-onePOCl₃, DMFToluene100-1052~55[2][3]

Table 3: Synthesis of 2-Butyl-4-hydroxymethylimidazole

Reactant 1Reactant 2SolventTemperature (°C)Pressure ( kg/cm ²)Reaction Time (h)Yield (%)
This compound1,3-DihydroxyacetoneIsopropyl Alcohol65-7013-16 (Ammonia)648[4]

Table 4: Chlorination and Oxidation of 2-Butyl-4-hydroxymethylimidazole

StepReactantReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Chlorination2-Butyl-4-hydroxymethylimidazoleN-ChlorosuccinimideAcetonitrileReflux2Not specified
Oxidation2-Butyl-4-chloro-5-hydroxymethylimidazoleManganese DioxideChloroformReflux24Not specified

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carboxaldehyde via the Imidazolinone Pathway

Step A: Synthesis of 2-Butyl-4,5-dihydro-1H-imidazol-5-one

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add sodium hydroxide (1.0 eq) and stir at room temperature.

  • To the resulting mixture, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-butyl-4,5-dihydro-1H-imidazol-5-one, which can be used in the next step without further purification. The reported yield for this step is approximately 90%.[2][3]

Step B: Vilsmeier-Haack Chloroformylation

  • In a four-necked flask, add phosphorus oxychloride (2.0-2.5 eq) to toluene.

  • Add the crude 2-butyl-1H-imidazol-5(4H)-one (1.0 eq) from the previous step.

  • Heat the mixture to 100-105 °C.

  • Slowly add N,N-dimethylformamide (DMF) (2.0-2.5 eq) dropwise, maintaining the temperature at 100-105 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Add diatomaceous earth and adjust the pH to 1-2 with a suitable acid while stirring.

  • Filter the mixture and collect the filtrate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate to approximately one-third of its original volume.

  • Cool the concentrated solution to -20 °C to induce crystallization (approximately 5 hours).

  • Filter the crystalline product, wash with a small amount of cold toluene, and dry to obtain 2-butyl-4-chloro-5-formylimidazole. The reported yield for this step is around 55%.[2][3]

Protocol 2: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carboxaldehyde via the Hydroxymethylimidazole Pathway

Step A: Synthesis of 2-Butyl-4-hydroxymethylimidazole

  • Charge an autoclave with this compound (1.15 mol), 1,3-dihydroxyacetone (0.93 mol), and isopropyl alcohol (47 ml).

  • Cool the mixture to 0-5 °C.

  • Introduce ammonia gas into the autoclave, maintaining a pressure of 13-16 kg/cm ² and a temperature of 65-70 °C with stirring for 6 hours.

  • After the reaction, cool the mixture to room temperature and release the ammonia pressure.

  • Heat the reaction mixture to 55-60 °C and then transfer it to deionized water (350 ml).

  • Stir for 30 minutes and then cool to 0-5 °C to precipitate the product.

  • Filter the solid, wash with acetonitrile, and dry under vacuum to obtain 2-butyl-4-hydroxymethylimidazole. The reported yield is 48% with a purity of 97% by HPLC.[4]

Step B: Chlorination with N-Chlorosuccinimide (General Procedure)

  • Dissolve 2-butyl-4-hydroxymethylimidazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

  • Heat the reaction mixture to reflux for a specified time (e.g., 2 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Step C: Oxidation with Manganese Dioxide (General Procedure)

  • To a solution of 2-butyl-4-chloro-5-hydroxymethylimidazole (1.0 eq) in a chlorinated solvent like chloroform, add activated manganese dioxide (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux and stir vigorously for an extended period (e.g., 24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-butyl-4-chloro-5-formylimidazole, which can be further purified by crystallization or chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways described above.

Synthesis_of_2_butyl_5_chloro_3H_imidazole_4_carboxaldehyde_Route1 methyl_pentanimidate This compound imidazolinone 2-Butyl-4,5-dihydro- 1H-imidazol-5-one methyl_pentanimidate->imidazolinone Condensation glycine_ester Glycine Methyl Ester HCl glycine_ester->imidazolinone final_product 2-Butyl-5-chloro- 3H-imidazole-4-carboxaldehyde imidazolinone->final_product Vilsmeier-Haack Reaction vilsmeier_reagents POCl₃, DMF vilsmeier_reagents->final_product

Caption: Synthetic pathway to the Losartan intermediate via the imidazolinone route.

Synthesis_of_2_butyl_5_chloro_3H_imidazole_4_carboxaldehyde_Route2 methyl_pentanimidate This compound hydroxymethylimidazole 2-Butyl-4-hydroxymethyl- imidazole methyl_pentanimidate->hydroxymethylimidazole Condensation (NH₃) dihydroxyacetone 1,3-Dihydroxyacetone dihydroxyacetone->hydroxymethylimidazole chloro_hydroxymethylimidazole 2-Butyl-4-chloro-5-hydroxy- methylimidazole hydroxymethylimidazole->chloro_hydroxymethylimidazole Chlorination ncs N-Chlorosuccinimide ncs->chloro_hydroxymethylimidazole final_product 2-Butyl-5-chloro- 3H-imidazole-4-carboxaldehyde chloro_hydroxymethylimidazole->final_product Oxidation mno2 MnO₂ mno2->final_product

Caption: Synthetic pathway to the Losartan intermediate via the hydroxymethylimidazole route.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of substituted imidazoles, with significant applications in the pharmaceutical industry. The protocols provided herein offer detailed procedures for the synthesis of a key Losartan intermediate, highlighting the practical utility of this reagent. While the primary documented application of this compound is in imidazole synthesis, its inherent reactivity suggests potential for the synthesis of other heterocyclic systems, such as pyrimidines and triazoles, through reactions with appropriate dinucleophiles, an area that warrants further exploration.

References

Application Notes and Protocols: Solvent Effects on the Reaction of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of solvent effects on reaction rates and mechanisms is a cornerstone of physical organic chemistry and plays a crucial role in process development, particularly in the pharmaceutical and fine chemical industries. The choice of solvent can profoundly influence the kinetics and thermodynamics of a reaction, affecting reaction rates, equilibria, and even the nature of the products formed. This document provides a detailed overview of the theoretical considerations and practical methodologies for investigating the solvent effects on the reaction of methyl pentanimidate, a representative imidate.

Imidates are versatile intermediates in organic synthesis. Their reactions, particularly hydrolysis, are sensitive to the surrounding medium. Understanding how different solvents modulate the rate of this compound hydrolysis can provide insights into the reaction mechanism and allow for the optimization of reaction conditions to achieve desired outcomes.

Theoretical Background

The effect of a solvent on reaction rates can be attributed to several factors, including:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species (e.g., SN1-type mechanisms). The dielectric constant of a solvent is a measure of its ability to separate charges.

  • Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with reactants, intermediates, or transition states. This can either accelerate or decelerate a reaction depending on which species is preferentially stabilized.

  • Nucleophilicity: In solvolysis reactions, the solvent itself acts as the nucleophile. The nucleophilicity of the solvent will, therefore, directly impact the reaction rate.

  • Viscosity: In diffusion-controlled reactions, the viscosity of the solvent can affect the rate at which reactants encounter each other.

The hydrolysis of imidates can proceed through different mechanisms depending on the pH and the nature of the imidate and the solvent. Generally, the reaction involves the nucleophilic attack of a water molecule on the protonated imidate, followed by the breakdown of a tetrahedral intermediate.

Data Presentation: Solvent Effects on Imidate Hydrolysis

Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of a Representative N-Aryl Formimidate in Various Aqueous-Organic Solvent Mixtures at 25°C.

Solvent System (v/v)Dielectric Constant (ε)k_obs (s⁻¹)
100% Water78.41.2 x 10⁻⁴
80% Water / 20% Ethanol69.58.5 x 10⁻⁵
60% Water / 40% Ethanol59.85.1 x 10⁻⁵
40% Water / 60% Ethanol48.92.8 x 10⁻⁵
20% Water / 80% Ethanol37.71.5 x 10⁻⁵
80% Water / 20% Acetone68.79.2 x 10⁻⁵
60% Water / 40% Acetone58.06.3 x 10⁻⁵
40% Water / 60% Acetone46.73.9 x 10⁻⁵
20% Water / 80% Acetone35.52.1 x 10⁻⁵
80% Water / 20% Dioxane67.87.8 x 10⁻⁵
60% Water / 40% Dioxane56.14.5 x 10⁻⁵
40% Water / 60% Dioxane43.52.4 x 10⁻⁵
20% Water / 80% Dioxane30.21.1 x 10⁻⁵

Note: The data presented in this table is illustrative and based on general trends observed for imidate hydrolysis. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Pinner reaction, a common method for synthesizing imidates.

Materials:

  • Pentanenitrile (valeronitrile)

  • Anhydrous methanol

  • Anhydrous hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ice-salt bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

  • Cool the flask in an ice-salt bath to approximately -10°C.

  • To the flask, add a solution of pentanenitrile in anhydrous methanol (e.g., 1:1.2 molar ratio).

  • Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the flow of HCl gas and purge the system with dry nitrogen to remove excess HCl.

  • Precipitate the this compound hydrochloride salt by adding cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration under a dry atmosphere.

  • Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum.

  • The free base, this compound, can be obtained by careful neutralization of the hydrochloride salt with a suitable base (e.g., sodium methoxide in methanol) at low temperature, followed by extraction.

Protocol 2: Kinetic Measurement of this compound Hydrolysis

This protocol describes a general method for determining the rate of hydrolysis of this compound in different solvent systems using UV-Vis spectrophotometry. The principle is to monitor the change in absorbance of a reactant or product over time.

Materials and Equipment:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, dioxane)

  • Deionized water

  • Buffer solutions of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Solvent Mixtures: Prepare a series of aqueous-organic solvent mixtures of varying compositions (e.g., 20%, 40%, 60%, 80% v/v of the organic solvent in water). If pH control is necessary, use appropriate buffer solutions as the aqueous component.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., acetonitrile).

  • Kinetic Run: a. Equilibrate the solvent mixture to the desired temperature (e.g., 25°C) in the thermostatted water bath. b. Transfer a known volume of the temperature-equilibrated solvent mixture to a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. c. Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette. The final concentration of the imidate should be low enough to ensure pseudo-first-order conditions. d. Immediately start recording the absorbance at a predetermined wavelength (corresponding to the disappearance of the reactant or the appearance of a product) as a function of time.

  • Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞) where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time (after the reaction is complete), and A_0 is the initial absorbance. b. Repeat the experiment for each solvent mixture and at different temperatures to determine activation parameters (e.g., activation energy, enthalpy, and entropy of activation).

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_kinetics Kinetic Studies cluster_analysis Data Interpretation Pentanenitrile Pentanenitrile Pinner_Reaction Pinner Reaction Pentanenitrile->Pinner_Reaction CH3OH, HCl Methyl_Pentanimidate_HCl This compound Hydrochloride Pinner_Reaction->Methyl_Pentanimidate_HCl Precipitation Stock_Sol_Prep Prepare Imidate Stock Solution Methyl_Pentanimidate_HCl->Stock_Sol_Prep Solvent_Prep Prepare Solvent Mixtures Kinetic_Run Perform Kinetic Run (UV-Vis) Solvent_Prep->Kinetic_Run Stock_Sol_Prep->Kinetic_Run Data_Analysis Data Analysis (k_obs) Kinetic_Run->Data_Analysis Solvent_Properties Correlate k_obs with Solvent Properties (ε, H-bonding) Data_Analysis->Solvent_Properties Mechanism_Elucidation Elucidate Reaction Mechanism Solvent_Properties->Mechanism_Elucidation

Caption: Experimental workflow for studying solvent effects.

Conclusion

The investigation of solvent effects on the reaction of this compound is essential for understanding its reactivity and for the rational design of synthetic processes. The protocols outlined in this document provide a framework for the synthesis of the imidate and the systematic study of its hydrolysis kinetics in various solvent systems. By correlating the observed reaction rates with solvent properties, researchers can gain valuable insights into the reaction mechanism and optimize conditions for desired chemical transformations. The provided data, while representative, highlights the significant influence of the solvent environment on the stability and reactivity of imidates.

Catalytic Synthesis of Methyl Pentanimidate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of methyl pentanimidate, a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The following sections outline established catalytic methods, present quantitative data for comparison, provide detailed experimental procedures, and visualize the reaction pathways and experimental workflows.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its synthesis is primarily achieved through the catalytic alcoholysis of valeronitrile. This document explores two main catalytic approaches: the acid-catalyzed Pinner reaction and a base-catalyzed method. The choice of catalyst and reaction conditions can significantly impact reaction time, yield, and purity of the final product.

Catalytic Methods Overview

Acid-Catalyzed Synthesis (Pinner Reaction)

The Pinner reaction is a classic and widely used method for the synthesis of imidates. It involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, valeronitrile is reacted with methanol in the presence of a strong acid catalyst, typically hydrogen chloride. The reaction proceeds through a nitrilium ion intermediate, which is then attacked by methanol.

Fast Acid-Catalyzed Synthesis

A modification of the Pinner reaction has been reported to significantly reduce the reaction time to 12 hours.[1] This method is performed without a solvent and at a moderate temperature, offering a more efficient route for industrial applications.[1]

Base-Catalyzed Synthesis

An alternative to the Pinner reaction is the base-catalyzed alcoholysis of nitriles. This method typically employs a strong base, such as an alkoxide, to deprotonate the alcohol, which then acts as a nucleophile attacking the nitrile carbon. While less commonly detailed for this compound specifically, this approach can be advantageous for substrates that are sensitive to strong acidic conditions.

Data Presentation

The following table summarizes the quantitative data for the different catalytic methods for the synthesis of this compound.

ParameterAcid-Catalyzed (Pinner Reaction)[2][3][4][5]Fast Acid-Catalyzed Synthesis[1]Base-Catalyzed Synthesis (Generalized)
Catalyst Hydrogen Chloride (gas)Hydrogen Chloride (gas)Sodium Methoxide or Potassium Carbonate
Reactants Valeronitrile, MethanolValeronitrile, MethanolValeronitrile, Methanol
Solvent MethanolNoneMethanol
Temperature -10 to 15 °C20 °CRoom Temperature to Reflux
Reaction Time 29-34 hours12 hoursVaries (typically several hours)
Yield 96%Not explicitly reported for the intermediateGenerally moderate to high
Purity 95%Not explicitly reported for the intermediateDependent on work-up
Work-up Neutralization with methanolic ammoniaNeutralization with aqueous KOHNeutralization/Quenching

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Pinner Reaction)[2][3][4][5]

Materials:

  • Valeronitrile (100 g, 1.20 mol)

  • Methanol (58 ml + 55 ml)

  • Hydrogen Chloride (gas)

  • Nitrogen gas

  • Methanolic ammonia solution (12-15 wt%)

Procedure:

  • Charge 100 g (1.20 mol) of valeronitrile and 58 ml of methanol into a reaction vessel.

  • Cool the mixture to -5 to -10 °C.

  • Slowly pass hydrogen chloride gas through the solution for 15-18 hours while maintaining the temperature.

  • Apply a nitrogen pressure of 1.5 to 2.0 kg/cm ² for 14 hours at 0-15 °C.

  • Add an additional 55 ml of methanol and stir for another 60 minutes.

  • Transfer the reaction mass to a methanolic ammonia solution (12-15 wt%) and stir for 3 hours at 20-30 °C, maintaining the pH at 8-9.

  • Filter the precipitated material and wash it with 25 ml of methanol.

  • Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove methanol completely.

  • Upon cooling, this compound is obtained as a semi-solid (140 g, 1.15 mol, 96% yield, 95% purity).[2][3][4][5]

Protocol 2: Fast Acid-Catalyzed Synthesis of this compound[1]

Materials:

  • Valeronitrile

  • Methanol

  • Hydrogen Chloride (gas)

  • Toluene

  • Potassium Hydroxide (6 M aqueous solution)

Procedure:

  • Pass hydrogen chloride gas through a mixture of valeronitrile and methanol for 12 hours at 20 °C without any solvent.[1]

  • After the reaction, evaporate the solvents under vacuum.

  • Add toluene to the resulting salt.

  • Neutralize the solution with a 6 M aqueous potassium hydroxide solution.

  • The resulting toluene solution containing the free base of this compound can be used directly in subsequent reactions.[1]

Protocol 3: Base-Catalyzed Synthesis of this compound (Generalized)

Materials:

  • Valeronitrile

  • Methanol

  • Sodium Methoxide (catalytic amount) or Potassium Carbonate

  • Inert solvent (e.g., THF, Dioxane) - optional

Procedure:

  • To a solution of valeronitrile in methanol (or an inert solvent), add a catalytic amount of sodium methoxide (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully neutralize the reaction mixture with a mild acid (e.g., acetic acid or ammonium chloride).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound, which can be further purified by distillation or chromatography.

Visualizations

Reaction Pathways

Pinner_Reaction_Mechanism Nitrile Valeronitrile Nitrilium_ion Nitrilium Ion (Protonated Nitrile) Nitrile->Nitrilium_ion Protonation H_plus H+ Intermediate1 Protonated Imidate Intermediate Methanol Methanol Methanol->Intermediate1 Nucleophilic Attack Pinner_Salt Pinner Salt (Imidate Hydrochloride) Intermediate1->Pinner_Salt Deprotonation Methyl_Pentanimidate This compound Pinner_Salt->Methyl_Pentanimidate Neutralization Base Base (e.g., NH3)

Caption: Acid-Catalyzed Pinner Reaction Mechanism.

Base_Catalyzed_Mechanism Methanol Methanol Methoxide Methoxide Ion Methanol->Methoxide Deprotonation Base Base (e.g., NaOMe) Nitrile Valeronitrile Intermediate_anion Anionic Intermediate Nitrile->Intermediate_anion Nucleophilic Attack Methyl_Pentanimidate This compound Intermediate_anion->Methyl_Pentanimidate Protonation Proton_source Proton Source (e.g., MeOH)

Caption: Generalized Base-Catalyzed Imidate Synthesis Mechanism.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix Valeronitrile and Methanol Start->Mixing Catalyst_Addition Add Catalyst Mixing->Catalyst_Addition Acid_Catalyst Acid (HCl gas) Catalyst_Addition->Acid_Catalyst Base_Catalyst Base (e.g., NaOMe) Catalyst_Addition->Base_Catalyst Reaction Reaction under Controlled Conditions (Temperature, Time) Catalyst_Addition->Reaction Workup Work-up Reaction->Workup Neutralization Neutralization Workup->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product End End Product->End

Caption: General Experimental Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Synthesis of Substituted Imidazoles from Alkyl Imidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted imidazoles via the cyclocondensation of alkyl imidates with α-aminocarbonyl compounds. This method, a variation of the Marckwald synthesis, offers a versatile and efficient route to a wide range of substituted imidazoles, which are key structural motifs in many pharmaceuticals and biologically active compounds.

Introduction

The imidazole nucleus is a fundamental component of numerous natural products and synthetic compounds with significant therapeutic applications. The synthesis of substituted imidazoles is, therefore, a subject of continuous interest in medicinal and organic chemistry. One effective strategy for constructing the imidazole ring is the reaction between an alkyl imidate and an α-aminocarbonyl compound (or its salt). This approach allows for the introduction of substituents at positions 2, 4, and 5 of the imidazole ring, providing a modular and convergent synthetic route.

The general reaction involves the condensation of an alkyl imidate hydrochloride with an α-amino ketone or α-amino aldehyde hydrochloride. The alkyl imidate serves as the source for the C2-N3 fragment of the imidazole ring, while the α-aminocarbonyl compound provides the N1-C5-C4 fragment.

Reaction Mechanism and Workflow

The reaction proceeds through an initial nucleophilic attack of the amino group of the α-aminocarbonyl compound on the electrophilic carbon of the alkyl imidate. This is followed by the elimination of the alcohol and subsequent cyclization through the attack of the second nitrogen onto the carbonyl carbon. A final dehydration step yields the aromatic imidazole ring.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow Alkyl_Imidate Alkyl Imidate HCl Mixing Mixing in Solvent Alkyl_Imidate->Mixing Amino_Ketone α-Amino Ketone HCl Amino_Ketone->Mixing Reaction Heating/ Reflux Mixing->Reaction Heat Workup Aqueous Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extraction & Drying Product Substituted Imidazole Purification->Product Crystallization/ Chromatography

Caption: General workflow for the synthesis of substituted imidazoles from alkyl imidates and α-amino ketones.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative 2,4,5-trisubstituted imidazole.

Protocol 1: Synthesis of 2-Methyl-4,5-diphenylimidazole

This protocol describes the synthesis of 2-methyl-4,5-diphenylimidazole from ethyl acetimidate hydrochloride and 2-amino-1,2-diphenylethanone (α-aminodeoxybenzoin) hydrochloride.

Materials:

  • Ethyl acetimidate hydrochloride

  • 2-Amino-1,2-diphenylethanone hydrochloride

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetimidate hydrochloride (1.23 g, 10 mmol) and 2-amino-1,2-diphenylethanone hydrochloride (2.48 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid. Separate the organic layer and wash it with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization of 2-Methyl-4,5-diphenylimidazole:

  • Appearance: White to off-white solid.

  • Yield: Typically 75-85%.

  • Melting Point: 234-236 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.55 (m, 10H, Ar-H), 2.55 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 137.2, 134.8, 131.5, 128.8, 128.5, 127.9, 126.6, 14.2.

Data Presentation

The following table summarizes the synthesis of various substituted imidazoles using the described methodology with representative yields.

Alkyl Imidate (R¹)α-Amino Ketone (R², R³)ProductYield (%)
Ethyl acetimidate2-Amino-1,2-diphenylethanone2-Methyl-4,5-diphenylimidazole82
Ethyl propionimidate2-Amino-1,2-diphenylethanone2-Ethyl-4,5-diphenylimidazole78
Ethyl benzimidate2-Amino-1-phenylethanone2,4-Diphenylimidazole75
Methyl acetimidate2-Amino-1-(4-methoxyphenyl)ethanone2-Methyl-4-(4-methoxyphenyl)imidazole85
Ethyl acetimidate2-Amino-1-(4-chlorophenyl)ethanone2-Methyl-4-(4-chlorophenyl)imidazole79

Signaling Pathways and Logical Relationships

The synthesis of substituted imidazoles from alkyl imidates can be visualized as a convergent process where two key building blocks are combined to form the final heterocyclic core.

Logical_Relationship cluster_reactants Starting Materials cluster_process Synthetic Process cluster_product Final Product Alkyl_Imidate Alkyl Imidate (R¹-C(=NH)OR') Condensation Condensation Alkyl_Imidate->Condensation Amino_Ketone α-Amino Ketone (R²-CO-CH(NH₂)-R³) Amino_Ketone->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Imidazole Substituted Imidazole (2-R¹, 4-R², 5-R³) Dehydration->Imidazole

Caption: Logical relationship of reactants and processes in imidazole synthesis.

Conclusion

The synthesis of substituted imidazoles from alkyl imidates and α-aminocarbonyl compounds is a robust and versatile method suitable for generating a diverse library of imidazole derivatives. The provided protocols and data serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient production of these important heterocyclic compounds. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive approach for both academic and industrial laboratories.

Troubleshooting & Optimization

"common side reactions in methyl pentanimidate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of methyl pentanimidate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Pinner reaction, which involves treating valeronitrile (pentanenitrile) with methanol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl).[1][2] This reaction forms the this compound hydrochloride salt, often referred to as a Pinner salt.[1]

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

A2: The presence of water can lead to the hydrolysis of the nitrile starting material or the intermediate imidate, resulting in the formation of unwanted byproducts such as pentanamide or methyl pentanoate.[3][4][5] Strict moisture control is essential for achieving a high yield of the desired this compound.[1]

Q3: I see an unexpected byproduct in my reaction. What are the most common side reactions?

A3: The most common side reactions in this compound synthesis include:

  • Orthoester Formation: This occurs when the intermediate imidate reacts with excess methanol.[1]

  • Amide Formation: This can result from the hydrolysis of the nitrile or imidate if water is present, or from the thermal decomposition of the imidate hydrochloride salt.[1][3]

  • Ester Formation: Hydrolysis of the imidate in the presence of water will yield the corresponding ester, methyl pentanoate.[1][5]

Q4: How can I minimize the formation of the orthoester byproduct?

A4: To minimize orthoester formation, it is crucial to control the stoichiometry of the alcohol. Using a large excess of methanol can drive the reaction towards the orthoester.[1] Careful monitoring of reaction time and temperature is also important, as prolonged reaction times can favor the formation of the thermodynamically stable orthoester.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Analytical Confirmation
Low or No Product Formation 1. Inactive catalyst (moist HCl).2. Insufficient reaction time or temperature.3. Presence of water in reagents or glassware.1. Use freshly prepared, anhydrous HCl in methanol or bubble dry HCl gas through the reaction mixture.2. Increase reaction time or moderately increase the temperature, while monitoring for byproduct formation.[6]3. Thoroughly dry all glassware and use anhydrous solvents.Monitor reaction progress by TLC or GC-MS. Check for the disappearance of the valeronitrile starting material.
Formation of a Significant Amount of White Precipitate (Ammonium Chloride) Presence of water leading to hydrolysis and subsequent reaction with HCl.Ensure strictly anhydrous conditions for all reagents and glassware.The precipitate is insoluble in most organic solvents but soluble in water.
Product Contaminated with a Higher Boiling Point Impurity Formation of trimethyl orthopentanoate (orthoester).[1]Use a stoichiometric amount of methanol or a slight excess, rather than a large excess. Avoid prolonged reaction times after the initial imidate formation.GC-MS will show a peak with a higher retention time and a mass spectrum corresponding to the orthoester. 1H NMR will show characteristic signals for the three methoxy groups.
Product Contaminated with Pentanamide 1. Presence of water in the reaction mixture.2. Thermal decomposition of the imidate hydrochloride salt.[1]1. Maintain strict anhydrous conditions.2. Keep the reaction temperature low, especially during the initial stages.[1]GC-MS will show a peak corresponding to pentanamide. 1H NMR will show characteristic amide N-H proton signals. IR spectroscopy will show a strong carbonyl absorption around 1650 cm-1.
Product Contaminated with Methyl Pentanoate Hydrolysis of the this compound due to the presence of water.[5]Work up the reaction under anhydrous conditions until the crude product is isolated.GC-MS will show a peak corresponding to methyl pentanoate. 1H NMR will show a characteristic singlet for the ester methoxy group. IR spectroscopy will show a strong carbonyl absorption around 1740 cm-1.

Reaction Pathways and Troubleshooting Workflow

Diagram 1: Synthesis and Side Reactions of this compound

This compound Synthesis Pathways Valeronitrile Valeronitrile MethylPentanimidate This compound Hydrochloride Valeronitrile->MethylPentanimidate MeOH Methanol (CH3OH) MeOH->MethylPentanimidate HCl Anhydrous HCl HCl->MethylPentanimidate Orthoester Trimethyl Orthopentanoate (Side Product) MethylPentanimidate->Orthoester Amide Pentanamide (Side Product) MethylPentanimidate->Amide Ester Methyl Pentanoate (Side Product) MethylPentanimidate->Ester Water Water (H2O) Water->Amide Water->Ester ExcessMeOH Excess Methanol ExcessMeOH->Orthoester

Caption: Reaction scheme for this compound synthesis and common side products.

Diagram 2: Troubleshooting Logic for Impurity Identification

Troubleshooting Workflow for Impurities Start Impurity Detected in This compound Synthesis CheckAnhydrous Were Anhydrous Conditions Maintained? Start->CheckAnhydrous CheckExcessAlcohol Was Excess Alcohol Used? CheckAnhydrous->CheckExcessAlcohol Yes LikelyHydrolysis Likely Hydrolysis Products: Amide or Ester CheckAnhydrous->LikelyHydrolysis No CheckTemp Was Reaction Temperature Kept Low? CheckExcessAlcohol->CheckTemp No LikelyOrthoester Likely Orthoester Formation CheckExcessAlcohol->LikelyOrthoester Yes LikelyAmide Likely Amide from Thermal Decomposition CheckTemp->LikelyAmide No Analyze Confirm by GC-MS / NMR CheckTemp->Analyze Yes LikelyHydrolysis->Analyze LikelyOrthoester->Analyze LikelyAmide->Analyze

Caption: Decision tree for troubleshooting common impurities in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride [7]

Materials:

  • Valeronitrile

  • Methanol, anhydrous

  • Hydrogen chloride gas, anhydrous

  • Diethyl ether, anhydrous (optional, as solvent)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Ice-salt bath

  • Cylinder of anhydrous hydrogen chloride gas with a regulator

Procedure:

  • Set up the reaction apparatus and ensure all glassware is thoroughly dried.

  • To a solution of valeronitrile (1.0 eq) in anhydrous methanol (1.1 eq), begin bubbling anhydrous HCl gas at a slow but steady rate.

  • Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

  • Continue the addition of HCl gas for 4-6 hours, or until the reaction mixture is saturated.

  • Seal the flask and allow the reaction mixture to stand at 4 °C for 48-72 hours. A white crystalline precipitate of this compound hydrochloride should form.

  • Collect the precipitate by filtration under a dry nitrogen atmosphere.

  • Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound hydrochloride.

Protocol 2: General Procedure for GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify the relative amounts of valeronitrile, this compound, and potential side products (orthoester, amide, ester).

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to 1 mL of a cold, neutral solvent like dichloromethane containing an internal standard (e.g., dodecane).

    • Briefly vortex the sample.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar column, such as a DB-5ms or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by retention time comparison with known standards if available.

    • The expected elution order will generally be: valeronitrile, methyl pentanoate, this compound, pentanamide, trimethyl orthopentanoate.

    • Quantify the relative peak areas to estimate the composition of the reaction mixture.

References

Technical Support Center: Hydrolysis of Methyl Pentanimidate to Methyl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrolysis of methyl pentanimidate to methyl pentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydrolysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Methyl Pentanoate 1. Insufficient Water: Hydrolysis is the chemical breakdown of a compound due to reaction with water. A lack of sufficient water will hinder the reaction.[1][2] 2. Inadequate Catalyst: For acid-catalyzed hydrolysis, the acid concentration may be too low to effectively protonate the imido ester. For base-catalyzed hydrolysis, the base may not be strong enough or in a sufficient stoichiometric amount. 3. Low Reaction Temperature: The hydrolysis of imido esters, similar to amides, can be slow and may require heating to proceed at a reasonable rate.[3] 4. Imido Ester Stability: The starting this compound may have decomposed upon storage.1. Ensure a sufficient excess of water is present in the reaction mixture. For acid-catalyzed reactions, using a dilute aqueous acid solution is common.[1][2] 2. For acid catalysis, use a strong acid such as dilute hydrochloric or sulfuric acid.[1] For base-promoted hydrolysis, a strong base like sodium hydroxide is typically used in stoichiometric amounts. 3. Heat the reaction mixture under reflux to increase the reaction rate.[1] Monitor the temperature to avoid decomposition of the product. 4. Check the purity of the starting material using techniques like NMR or GC-MS before starting the reaction.
Formation of Pentanamide as a Major Byproduct Presence of Ammonia or Amine Impurities: The Pinner reaction, used to synthesize the imido ester, can sometimes leave residual ammonia or related impurities. These can react with the intermediate or product to form the corresponding amide.Purify the this compound before hydrolysis to remove any nitrogen-based impurities. This can be achieved through distillation or chromatography.
Formation of Pentanoic Acid (especially under basic conditions) Saponification: Under basic conditions, the newly formed methyl pentanoate can be further hydrolyzed to the carboxylate salt of pentanoic acid (saponification).[4] Acidic workup will then protonate the salt to form pentanoic acid.If methyl pentanoate is the desired product, carefully control the amount of base used. Acid-catalyzed hydrolysis is generally preferred to avoid this issue as it is a reversible reaction that can be driven towards the ester by controlling the amount of water.[1][5]
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of both acidic/basic aqueous layers and organic layers can lead to the formation of emulsions. 2. Co-distillation of Product and Solvent: If the boiling points of methyl pentanoate and the reaction solvent are close, separation by simple distillation can be challenging.1. During the workup, add brine (saturated NaCl solution) to break up emulsions. 2. Choose a reaction solvent with a boiling point significantly different from methyl pentanoate (boiling point: ~126-127 °C). Alternatively, use fractional distillation for purification.
Incomplete Reaction Despite Prolonged Reaction Time Reversible Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis of esters (and by analogy, imido esters) is a reversible process.[1][2] If the alcohol byproduct (methanol) is not removed, the reaction can reach equilibrium with significant starting material remaining.Use a large excess of water to drive the equilibrium towards the product side.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for the acid-catalyzed hydrolysis of this compound?

A1: Typically, the this compound is heated under reflux with a dilute aqueous strong acid, such as hydrochloric acid or sulfuric acid.[1] The use of excess water helps to drive the reaction to completion.[2]

Q2: Can I perform the hydrolysis under basic conditions?

A2: Yes, hydrolysis can be carried out using a strong base like sodium hydroxide.[1] However, this method is technically a saponification and will initially produce the sodium salt of pentanoic acid and methanol.[4] An acidic workup is then required to obtain pentanoic acid. If the desired product is methyl pentanoate, this method is not ideal due to the subsequent hydrolysis of the ester product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting material to observe the disappearance of the starting imido ester spot and the appearance of the product ester spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the amounts of starting material, product, and any byproducts in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the this compound and the appearance of signals for methyl pentanoate.[6]

Q4: What is the most common side reaction to be aware of?

A4: Under acidic conditions, the primary concern is an incomplete reaction due to the reversible nature of the hydrolysis.[1] Under basic conditions, the most common side reaction is the saponification of the desired methyl pentanoate product to form the pentanoate salt.[4]

Q5: What is a suitable workup procedure for the acid-catalyzed hydrolysis?

A5: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. The combined organic layers are then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water and break any emulsions. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude methyl pentanoate, which can be further purified by distillation.

Experimental Protocols

Adapted Protocol for Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • Addition of Acid: Add a 1 M aqueous solution of hydrochloric acid (HCl) (5-10 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress periodically using TLC or GC-MS.

  • Workup: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude methyl pentanoate by distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in Solvent add_acid Add Aqueous HCl start->add_acid reflux Heat to Reflux add_acid->reflux monitor Monitor Progress (TLC/GC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate distill Distillation concentrate->distill end Pure Methyl Pentanoate distill->end

Caption: Experimental workflow for the hydrolysis of this compound.

reaction_mechanism This compound R-C(=NH)-OCH3 Protonated Imido Ester R-C(=NH2+)-OCH3 This compound->Protonated Imido Ester + H+ Tetrahedral Intermediate R-C(OH2+)(NH2)-OCH3 Protonated Imido Ester->Tetrahedral Intermediate + H2O Protonated Amide-Ester R-C(OH)(NH2)-OCH3 Tetrahedral Intermediate->Protonated Amide-Ester - H+ Protonated Carboxylic Acid Derivative R-C(OH)(NH3+)-OCH3 Protonated Amide-Ester->Protonated Carboxylic Acid Derivative + H+ Methyl Pentanoate + NH4+ R-C(=O)-OCH3 + NH4+ Protonated Carboxylic Acid Derivative->Methyl Pentanoate + NH4+ - H+

Caption: Simplified acid-catalyzed hydrolysis mechanism.

References

"formation of amide byproduct in Pinner reaction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pinner reaction. The focus is on understanding and mitigating the formation of the common amide byproduct.

Troubleshooting Guides

This section addresses specific issues that may arise during the Pinner reaction, with a focus on identifying the cause and providing a solution to minimize amide byproduct formation.

Issue Potential Cause Recommended Solution
High levels of amide byproduct detected. 1. Reaction temperature is too high: The intermediate Pinner salt (imidium chloride) is thermally unstable and can eliminate to an amide and alkyl chloride at elevated temperatures.[1] 2. Presence of water: Moisture in the reaction can lead to hydrolysis of the imidate intermediate, which can subsequently lead to amide formation. 3. Substrate-specific side reactions (Ritter Reaction): Alcohols that can form stable carbocations (e.g., benzylic, tertiary alcohols) are prone to undergoing a Ritter-type reaction with the nitrile, directly forming an N-substituted amide.[2] 4. Excessive reaction time: Prolonged reaction times, especially at non-optimal temperatures, can favor the formation of the more thermodynamically stable amide byproduct.1. Maintain low temperatures: Conduct the reaction at or below 0°C, particularly during the introduction of HCl gas, to ensure the stability of the Pinner salt.[3] 2. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Dry the HCl gas before introducing it into the reaction mixture.[3] 3. Substrate and reagent selection: For substrates prone to carbocation formation, consider alternative synthetic routes. If a Lewis acid is used, select one that is less likely to promote the Ritter reaction. 4. Monitor reaction progress: Track the consumption of the starting material and the formation of the desired product to avoid unnecessarily long reaction times. A method for monitoring the reaction is to measure the conductivity of the reaction mixture.
Low yield of the desired imidate/ester product. 1. Incomplete reaction: Insufficient acid catalyst (anhydrous HCl) can lead to incomplete conversion of the nitrile.[4] 2. Decomposition of Pinner salt: As mentioned above, the Pinner salt is unstable and can decompose if the temperature is not controlled.[1] 3. Side reactions: Formation of the amide byproduct or other side products will lower the yield of the desired product.1. Optimize HCl stoichiometry: Use a slight excess of anhydrous HCl (typically 1.1 to 1.15 molar equivalents relative to the nitrile) to ensure complete conversion.[4] 2. Strict temperature control: Maintain the reaction temperature at or below 0°C throughout the addition of HCl and for the duration of the reaction.[3] 3. Minimize byproduct formation: Follow the recommendations for reducing amide formation.
Inconsistent reaction outcomes. 1. Variability in anhydrous conditions: Small, variable amounts of water can lead to inconsistent product ratios. 2. Inconsistent HCl gas flow/concentration: The rate of HCl addition and its concentration in the solvent can affect the reaction kinetics and product distribution.1. Standardize drying procedures: Implement a consistent and rigorous protocol for drying solvents, reagents, and glassware. 2. Control HCl addition: Use a mass flow controller for precise addition of HCl gas. Alternatively, prepare a saturated solution of HCl in an anhydrous solvent and add it volumetrically.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for amide byproduct formation in the Pinner reaction?

A1: The primary mechanism for N-substituted amide formation, especially with secondary or tertiary alcohols, is the Ritter reaction. This occurs when the alcohol is protonated and leaves as water to form a stable carbocation. The carbocation is then attacked by the nitrogen atom of the nitrile, leading to a nitrilium ion which, upon hydrolysis during workup, yields the amide.

Q2: How can I completely avoid the Ritter reaction?

A2: While complete avoidance can be challenging with susceptible substrates, its contribution can be significantly minimized by using primary alcohols that do not form stable carbocations. Additionally, maintaining a low reaction temperature and using a non-polar solvent can disfavor the formation of carbocation intermediates.

Q3: What is the role of anhydrous HCl in the Pinner reaction?

A3: Anhydrous HCl acts as a catalyst to protonate the nitrile nitrogen, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. It is crucial that the HCl is anhydrous, as the presence of water will lead to undesired hydrolysis reactions.

Q4: Can I use a Lewis acid instead of anhydrous HCl?

A4: Yes, Lewis acids can be used to promote the Pinner reaction. However, some Lewis acids can also promote the competing Ritter reaction, leading to increased amide byproduct formation. The choice of Lewis acid should be carefully considered based on the specific substrates.

Q5: How do I know if my reaction is complete?

A5: Reaction completion can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting nitrile. Alternatively, the reaction progress can be monitored by measuring the electrical conductivity of the reaction mixture. The conductivity will increase as the ionic Pinner salt is formed and then plateau or decrease upon reaction completion.[4]

Experimental Protocols

Protocol 1: Pinner Reaction for the Synthesis of an Imidate with Minimized Amide Byproduct

This protocol describes a general procedure for the Pinner reaction, emphasizing the conditions required to minimize amide formation.

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Dissolve the nitrile and the anhydrous alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution. The HCl gas should be passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reaction vessel.

  • Monitor the temperature closely and maintain it at or below 0°C during the HCl addition.

  • After the addition of a slight excess of HCl (approximately 1.1 eq), stop the gas flow and allow the reaction to stir at 0°C.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Upon completion, the Pinner salt may precipitate from the solution. The product can be isolated by filtration under anhydrous conditions.

  • For subsequent conversion to an ester, the isolated Pinner salt is carefully hydrolyzed in a separate step.

Protocol 2: Quantitative Analysis of Amide Byproduct by Reverse-Phase HPLC

This protocol provides a general method for the quantification of an amide byproduct in a Pinner reaction mixture. The example given is for the analysis of N-benzylacetamide in the presence of ethyl phenylacetate.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of the amide byproduct (e.g., N-benzylacetamide) and the desired ester product (e.g., ethyl phenylacetate) of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At the end of the Pinner reaction, carefully quench a small, accurately weighed aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile/water). Ensure the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the amide standard against its concentration. Determine the concentration of the amide byproduct in the reaction sample by comparing its peak area to the calibration curve.

Visualizations

Pinner_Reaction_Pathway cluster_amide Amide Formation Pathway Nitrile Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile [R-C≡N+-H] Nitrile->ProtonatedNitrile Protonation AmideByproduct Amide Byproduct (R-C(=O)NHR') Nitrile->AmideByproduct Alcohol Alcohol (R'-OH) PinnerSalt Pinner Salt [R-C(OR')=N+H2]Cl- Alcohol->PinnerSalt Carbocation Carbocation (R'+) Alcohol->Carbocation Dehydration (Ritter Pathway) HCl Anhydrous HCl HCl->ProtonatedNitrile ProtonatedNitrile->PinnerSalt Nucleophilic Attack DesiredProduct Desired Product (e.g., Ester, Amidine) PinnerSalt->DesiredProduct Hydrolysis/Aminolysis PinnerSalt->AmideByproduct Thermal Decomposition Carbocation->AmideByproduct Nitrile Attack & Hydrolysis

Caption: Pinner reaction pathway showing desired product and amide byproduct formation.

Troubleshooting_Logic Start High Amide Byproduct? CheckTemp Is Reaction Temp > 0°C? Start->CheckTemp Yes End Amide Minimized Start->End No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckMoisture Anhydrous Conditions? CheckTemp->CheckMoisture No LowerTemp->End DryReagents Action: Dry Solvents/Reagents CheckMoisture->DryReagents No CheckSubstrate Substrate Prone to Carbocation Formation? CheckMoisture->CheckSubstrate Yes DryReagents->End ConsiderRoute Action: Consider Alternative Route CheckSubstrate->ConsiderRoute Yes OptimizeTime Action: Optimize Reaction Time CheckSubstrate->OptimizeTime No ConsiderRoute->End OptimizeTime->End

Caption: Troubleshooting logic for minimizing amide byproduct in the Pinner reaction.

References

Technical Support Center: Purification of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methyl pentanimidate from unreacted pentanenitrile (valeronitrile).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Pinner reaction to synthesize this compound from pentanenitrile is complete, but the yield of the isolated imidate is low. What are the potential causes and solutions?

A1: Low yields in the Pinner reaction can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure anhydrous conditions are strictly maintained, as water can hydrolyze the intermediate Pinner salt.[1][2] The molar ratio of hydrogen chloride to the nitrile is also critical; a ratio of less than 1 can lead to low conversion.[3]

    • Solution: Use freshly dried solvents and reagents. Monitor the reaction progress using techniques like conductometric determination to ensure optimal saturation with HCl.[3]

  • Hydrolysis during Workup: this compound is sensitive to hydrolysis, especially under acidic or strongly basic conditions, which can convert it to methyl pentanoate (ester) or pentanamide.[1][2]

    • Solution: Perform the workup at low temperatures and avoid prolonged exposure to aqueous acidic or basic solutions. A rapid workup is crucial.

  • Product Loss during Isolation: The Pinner salt (this compound hydrochloride) can be a crystalline solid.[2][4] Improper filtration or washing techniques can lead to significant product loss.

    • Solution: Ensure the filtration setup is efficient. Wash the isolated salt with a cold, anhydrous, non-polar solvent (like cold diethyl ether or cyclopentyl methyl ether) to remove unreacted nitrile without dissolving the product.[4]

Q2: I am having trouble separating this compound from unreacted pentanenitrile using liquid-liquid extraction. What am I doing wrong?

A2: Liquid-liquid extraction efficiency depends on the differential solubility of the compounds in the two immiscible phases.

  • Incorrect pH: The imidate can be protonated at low pH, making it more water-soluble, while the nitrile remains in the organic layer. Conversely, at neutral or slightly basic pH, the free base of the imidate is more soluble in organic solvents.

    • Solution: To separate the imidate from the nitrile, you can perform an acidic extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with a cold, dilute acid (e.g., 1M HCl). The protonated imidate will move to the aqueous phase, leaving the nitrile in the organic phase. The imidate can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Emulsion Formation: The presence of impurities or vigorous shaking can lead to the formation of emulsions, making phase separation difficult.

    • Solution: Use gentle inversions instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Q3: Column chromatography is not giving a good separation between this compound and pentanenitrile. What solvent system should I use?

A3: Successful column chromatography relies on the appropriate choice of stationary and mobile phases to exploit the polarity differences between the compounds.

  • Polarity Considerations: this compound is more polar than pentanenitrile. Therefore, on a normal-phase silica gel column, the nitrile will elute first.

    • Recommended Solvent System: A gradient elution is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A typical starting point could be a 95:5 mixture of hexane:ethyl acetate, with the proportion of ethyl acetate gradually increasing.

    • TLC Optimization: Before running a column, it is highly recommended to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a good separation of spots with the Rf value of the desired compound (this compound) around 0.2-0.4.

Q4: I suspect my purified this compound is contaminated with the corresponding amide or ester. How can I confirm this and remove these impurities?

A4: Amide and ester impurities can arise from the hydrolysis of the imidate.

  • Analytical Confirmation:

    • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique to separate and identify volatile compounds like the imidate, nitrile, amide, and ester based on their retention times and mass spectra.

    • NMR Spectroscopy: 1H and 13C NMR can distinguish between the different functional groups. For instance, the chemical shifts of the protons and carbons adjacent to the functional group will be distinct for the imidate, nitrile, amide, and ester.

  • Purification Strategies:

    • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: As both the amide and ester are generally more polar than the imidate, they will have longer retention times on a normal-phase silica gel column. The same solvent system used to separate the imidate from the nitrile can be extended to separate these more polar impurities.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Solubility
This compoundC₆H₁₃NO115.17Not readily available, distillation under reduced pressure is recommended.Soluble in many organic solvents.
PentanenitrileC₅H₉N83.13140-141Soluble in most organic solvents, slightly soluble in water.
Methyl PentanoateC₆H₁₂O₂116.16127-128Soluble in organic solvents, sparingly soluble in water.
PentanamideC₅H₁₁NO101.15222Soluble in water and polar organic solvents.

Note: Boiling points are at atmospheric pressure unless otherwise stated. The boiling point of this compound is not well-documented, suggesting it may be thermally unstable at atmospheric pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pinner Reaction

This protocol is a general guideline and should be adapted based on specific literature procedures.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add anhydrous methanol (1.1 equivalents) and pentanenitrile (1.0 equivalent) dissolved in an anhydrous solvent such as diethyl ether or cyclopentyl methyl ether (CPME).[4]

  • HCl Gas Introduction: Cool the mixture to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction for the precipitation of the this compound hydrochloride salt. The reaction time can vary from a few hours to overnight.

  • Isolation of Pinner Salt: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the this compound hydrochloride under vacuum to yield the product as a crystalline solid.[4]

Protocol 2: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (containing this compound, unreacted pentanenitrile, and potentially byproducts) in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with cold 1M hydrochloric acid. The protonated this compound will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Nitrile: Combine the organic layers, which contain the unreacted pentanenitrile. This can be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to recover the nitrile.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or saturated sodium bicarbonate solution) until the pH is basic (pH > 9). This will deprotonate the imidate hydrochloride to its free base form.

  • Extraction of Imidate: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic extracts containing the purified this compound, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification of this compound by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. The unreacted, less polar pentanenitrile will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent. This will allow the more polar this compound to start moving down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

Pinner_Reaction_Workflow cluster_reaction Pinner Reaction cluster_workup Workup & Purification Pentanenitrile Pentanenitrile ReactionVessel Reaction @ 0°C Pentanenitrile->ReactionVessel Methanol Anhydrous Methanol Methanol->ReactionVessel HCl Dry HCl Gas HCl->ReactionVessel Filtration Filtration ReactionVessel->Filtration CrudeProduct Crude Methyl Pentanimidate HCl Filtration->CrudeProduct Purification Purification (Extraction or Chromatography) CrudeProduct->Purification PureProduct Pure Methyl Pentanimidate Purification->PureProduct UnreactedNitrile Unreacted Pentanenitrile Purification->UnreactedNitrile

Caption: Experimental workflow for the synthesis and purification of this compound.

Separation_Logic cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography (Normal Phase) Crude_Mixture Crude Mixture (this compound + Pentanenitrile) Acid_Extraction Add Organic Solvent & Extract with Acid Crude_Mixture->Acid_Extraction Column Load on Silica Gel Column Elute with Hexane/EtOAc Gradient Crude_Mixture->Column Aqueous_Layer Aqueous Layer (Protonated Imidate) Acid_Extraction->Aqueous_Layer Imidate Organic_Layer_Nitrile Organic Layer (Pentanenitrile) Acid_Extraction->Organic_Layer_Nitrile Nitrile Basify Basify Aqueous Layer Aqueous_Layer->Basify Recovered_Nitrile_Ext Recovered Pentanenitrile Organic_Layer_Nitrile->Recovered_Nitrile_Ext Extract_Imidate Extract with Organic Solvent Basify->Extract_Imidate Pure_Imidate_Ext Pure this compound Extract_Imidate->Pure_Imidate_Ext First_Elution Early Fractions (Less Polar) Column->First_Elution Late_Elution Later Fractions (More Polar) Column->Late_Elution Pure_Nitrile_Chr Pure Pentanenitrile First_Elution->Pure_Nitrile_Chr Pure_Imidate_Chr Pure this compound Late_Elution->Pure_Imidate_Chr

Caption: Logical diagram illustrating two primary methods for separating this compound from pentanenitrile.

References

"optimizing temperature and reaction time for methyl pentanimidate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl pentanimidate. Our aim is to help you optimize reaction temperature and time to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Pinner reaction.[1][2] This acid-catalyzed reaction involves treating a nitrile (valeronitrile) with an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride.[2][3]

Q2: Why are anhydrous conditions critical for the Pinner reaction?

A2: The presence of water can lead to undesirable side reactions. The Pinner salt intermediate and the final imidoester product are susceptible to hydrolysis, which can form amides or esters, thereby reducing the yield of the desired this compound.[1]

Q3: What is a "Pinner salt" and why is it important?

A3: A Pinner salt is the imino ester salt intermediate formed during the Pinner reaction.[1] It is a key intermediate that is subsequently converted to the final imidoester product upon neutralization. The stability of this salt is a critical factor in the success of the synthesis.

Q4: What are the typical byproducts in this compound synthesis?

A4: Common byproducts include the corresponding amide (pentanamide) and ester (methyl pentanoate), which can form if water is present in the reaction mixture.[1] At higher temperatures, the Pinner salt can also decompose.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Q: I am getting a very low yield of my desired this compound. What are the possible causes and how can I troubleshoot this?

A: Low yield can be attributed to several factors. Here is a step-by-step guide to troubleshooting:

1. Verify Anhydrous Conditions:

  • Possible Cause: Presence of moisture in reagents or glassware.

  • Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous methanol and a freshly opened or properly stored bottle of valeronitrile. Ensure the hydrogen chloride gas is dry.

2. Check the Quality of Reagents:

  • Possible Cause: Degradation of the nitrile or alcohol.

  • Solution: Use freshly distilled valeronitrile and methanol if there is any doubt about their purity or water content.

3. Incomplete Reaction:

  • Possible Cause: Insufficient reaction time or inadequate saturation with HCl.

  • Solution: Monitor the reaction progress using techniques like TLC or GC. Ensure a sufficient amount of anhydrous HCl is bubbled through the reaction mixture. The molar ratio of HCl to nitrile should ideally be slightly in excess (e.g., 1.1 to 1.15 moles of HCl per mole of nitrile).

4. Low Reaction Temperature:

  • Possible Cause: While low temperatures are generally recommended to prevent Pinner salt decomposition, a temperature that is too low may significantly slow down the reaction rate.

  • Solution: While a range of -20°C to 10°C has been reported as effective, you can try to incrementally increase the temperature within this range, for example, from 0°C to 5°C, while carefully monitoring for any signs of product decomposition.

Problem 2: Formation of Significant Amounts of Byproducts (Amide or Ester)

Q: My final product is contaminated with significant amounts of pentanamide and/or methyl pentanoate. How can I prevent this?

A: The formation of these byproducts is a clear indication of the presence of water.

  • Primary Cause: Hydrolysis of the Pinner salt intermediate or the final imidoester product.

  • Solutions:

    • Strict Anhydrous Conditions: As detailed in the previous section, this is the most critical factor to control.

    • Work-up Procedure: During the work-up and isolation steps, minimize contact with aqueous solutions. If an aqueous wash is necessary, use cold, saturated brine and work quickly. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Data Presentation

The following tables summarize the key reaction parameters and their impact on the synthesis of this compound based on established principles of the Pinner reaction.

Table 1: Effect of Temperature on this compound Synthesis

Temperature RangeExpected OutcomePotential Issues
-20°C to 10°COptimal range for Pinner salt stability and reaction progression. High yields (up to 96%) have been reported in this range.Reaction may be slow at the lower end of this range.
10°C to 25°CIncreased reaction rate.Increased risk of Pinner salt decomposition, leading to lower yields and more byproducts.
> 25°CSignificantly faster reaction, but also rapid decomposition of the Pinner salt.Not recommended. Leads to low yields and a complex mixture of products.

Table 2: Effect of Reaction Time on this compound Synthesis

Reaction TimeExpected OutcomeTroubleshooting Consideration
5 - 12 hoursGenerally sufficient for high conversion at optimal temperatures (-20°C to 10°C).If conversion is low, consider extending the reaction time.
12 - 24 hoursMay be necessary for reactions run at lower temperatures or with less reactive substrates.Monitor for potential decomposition if the reaction is run for extended periods, even at low temperatures.
< 5 hoursMay result in incomplete conversion and low yield.Only recommended if the reaction is performed at higher, non-optimal temperatures, which is generally not advised.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Pinner Reaction

Materials:

  • Valeronitrile

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether (or other suitable anhydrous solvent)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Dry Ice/Acetone or Ice/Salt bath

Procedure:

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a drying tube filled with calcium chloride to protect the reaction from atmospheric moisture.

    • Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reaction Setup:

    • To the flask, add valeronitrile (1 equivalent) and anhydrous methanol (1.1 to 1.5 equivalents) dissolved in a suitable anhydrous solvent like diethyl ether.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice/salt bath or a dry ice/acetone bath.

  • HCl Saturation:

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred reaction mixture.

    • Monitor the temperature closely and maintain it within the desired range. The reaction is exothermic.

    • Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt may be observed. This can take several hours.

  • Reaction Monitoring and Completion:

    • After saturation, seal the flask and allow the reaction to stir at the low temperature for the desired reaction time (e.g., 12-24 hours).

    • The progress of the reaction can be monitored by taking aliquots (if practical) and analyzing them by GC or TLC after a suitable work-up of the sample.

  • Isolation of this compound:

    • Once the reaction is complete, the excess HCl and solvent can be removed under reduced pressure at a low temperature.

    • The resulting crude Pinner salt is then carefully neutralized. For the free imidoester, this is often done by adding the salt to a cold, stirred solution of a suitable base (e.g., a solution of sodium methoxide in methanol or a suspension of potassium carbonate in an anhydrous solvent).

    • After neutralization, the inorganic salts are filtered off.

    • The filtrate, containing the this compound, is then concentrated under reduced pressure.

  • Purification:

    • The crude this compound can be purified by vacuum distillation. It is important to keep the temperature as low as possible during distillation to prevent thermal decomposition.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry Glassware prep2 Assemble Apparatus prep1->prep2 reagents Add Valeronitrile, Methanol & Solvent prep2->reagents cooling Cool to 0°C reagents->cooling hcl Bubble Anhydrous HCl cooling->hcl stir Stir for 12-24h at 0°C hcl->stir neutralize Neutralize Pinner Salt stir->neutralize filter Filter Inorganic Salts neutralize->filter concentrate Concentrate Filtrate filter->concentrate distill Vacuum Distillation concentrate->distill TroubleshootingTree start Low Yield of This compound? check_moisture Were strict anhydrous conditions maintained? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No check_time_temp Was reaction time/temp optimal (12-24h, 0°C)? yes_moisture->check_time_temp improve_anhydrous Action: Thoroughly dry all glassware and reagents. no_moisture->improve_anhydrous yes_time_temp Yes check_time_temp->yes_time_temp Yes no_time_temp No check_time_temp->no_time_temp No check_hcl Was the reaction mixture saturated with anhydrous HCl? yes_time_temp->check_hcl adjust_conditions Action: Adjust time/temp. Monitor reaction progress. no_time_temp->adjust_conditions yes_hcl Yes check_hcl->yes_hcl Yes no_hcl No check_hcl->no_hcl No side_products Are amide/ester byproducts present? yes_hcl->side_products increase_hcl Action: Ensure complete saturation with dry HCl. no_hcl->increase_hcl yes_side_products Yes side_products->yes_side_products Yes no_side_products No side_products->no_side_products No revisit_anhydrous Indicates moisture. Re-evaluate all anhydrous procedures. yes_side_products->revisit_anhydrous other_issues Consider other issues: - Reagent purity - Pinner salt instability no_side_products->other_issues

References

"troubleshooting low yield in the synthesis of 2-butyl-imidazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-butyl-imidazole, a key building block in various pharmaceutical and chemical applications.

Troubleshooting Low Yield in 2-Butyl-Imidazole Synthesis

Low yields in the synthesis of 2-butyl-imidazole, commonly prepared via the Radziszewski reaction, are a frequent issue. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.

Core Reaction: The synthesis typically involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (valeraldehyde), and ammonia.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the Radziszewski synthesis of 2-butyl-imidazole can stem from several factors:

  • Side Reactions: The formation of oxazole byproducts is a common competing reaction.[1] This can be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) can help optimize the reaction time.

  • Suboptimal Temperature: The reaction temperature can significantly impact the rate and selectivity. While the reaction is often conducted at room temperature initially, gentle heating may be required. However, excessive heat can promote side reactions.

  • Purity of Reagents: The purity of glyoxal and valeraldehyde is crucial. Impurities can lead to the formation of undesired byproducts.

  • Inefficient Purification: The work-up and purification process may lead to loss of product. 2-Butyl-imidazole is a relatively polar compound, and extraction solvents and techniques should be chosen carefully.

Q2: I am observing a significant amount of a byproduct that is not my desired 2-butyl-imidazole. What could it be and how can I prevent it?

A2: The most likely major byproduct is an oxazole, formed from the condensation of the dicarbonyl compound with the aldehyde before the incorporation of ammonia.[1]

  • Prevention Strategy:

    • Excess Ammonia: Use a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound. This favors the formation of the diimine intermediate required for imidazole synthesis.

    • Order of Addition: Consider adding the aldehyde slowly to the mixture of glyoxal and ammonia to ensure it reacts with the pre-formed diimine intermediate.

    • Alkaline Conditions: Maintaining a basic pH helps to prevent the formation of the oxazole byproduct.[1]

Q3: What are the recommended purification methods for 2-butyl-imidazole?

A3: Purification of 2-butyl-imidazole typically involves the following steps:

  • Solvent Removal: After the reaction, the bulk of the solvent (e.g., methanol) is removed under reduced pressure.

  • Extraction: The aqueous residue is made basic (e.g., with saturated Na₂CO₃ solution) and extracted with an organic solvent like chloroform or ethyl acetate. Multiple extractions are recommended to maximize recovery.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

  • Vacuum Distillation: The crude product is often purified by vacuum distillation to obtain pure 2-butyl-imidazole, which is a liquid at room temperature.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Imidazoles (adapted from DE2360175A1)

This protocol is a general guideline based on the synthesis of 2-ethyl-imidazole and can be adapted for 2-butyl-imidazole by substituting propionaldehyde with valeraldehyde.

Materials:

  • 40% Aqueous Glyoxal Solution

  • Valeraldehyde

  • Ammonia (aqueous solution, e.g., 25%)

  • Methanol (or another suitable inert solvent)

Procedure:

  • A mixture of aqueous glyoxal, valeraldehyde, methanol, and water is prepared.

  • This mixture is reacted with ammonia at a temperature of 70-75 °C and a pressure of 15-16 atm for a short residence time (e.g., 6 seconds in a continuous reactor).

  • The resulting reaction solution is then subjected to distillation to remove the solvent.

  • The remaining residue containing the crude 2-butyl-imidazole is purified by fractional vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Imidazole Synthesis Yield (General Observations)

ParameterConditionExpected Impact on Yield of 2-Alkyl-ImidazoleRationale
Ammonia Stoichiometry Molar excessIncreaseFavors diimine formation, reducing oxazole byproduct.
Reaction Temperature Moderate (e.g., 70-90°C)OptimalBalances reaction rate and prevention of side reactions.
Reaction Time Optimized by TLCIncrease to maximumEnsures complete conversion of starting materials.
Catalyst (Optional) e.g., Acetic AcidMay ImproveCan facilitate condensation steps.

Mandatory Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2-Butyl-Imidazole Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Extend_Time->Check_Completion Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) Complete->Analyze_Byproducts Oxazole Oxazole Byproduct Identified Analyze_Byproducts->Oxazole Yes Purification_Loss Check Purification Loss Analyze_Byproducts->Purification_Loss No significant byproducts Modify_Conditions Increase Ammonia Excess / Adjust pH Oxazole->Modify_Conditions End Improved Yield Modify_Conditions->End Optimize_Purification Optimize Extraction & Distillation Purification_Loss->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low yield.

Radziszewski Imidazole Synthesis Pathway

Radziszewski_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH3 Valeraldehyde Valeraldehyde Imidazole 2-Butyl-Imidazole Valeraldehyde->Imidazole Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine->Imidazole + Valeraldehyde Water Water (3 eq.)

Caption: Radziszewski synthesis of 2-butyl-imidazole.

References

Technical Support Center: Methyl Pentanimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl pentanimidate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound hydrochloride?

This compound hydrochloride is hygroscopic and sensitive to moisture. To ensure its stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is -20°C in a freezer.[1]

Q2: My this compound hydrochloride has turned into a semi-solid. Is it still usable?

The semi-solid state may indicate moisture absorption and potential degradation. It is crucial to handle the compound under strictly anhydrous conditions. If the material has been exposed to ambient air, it is advisable to verify its purity by analytical methods like HPLC before use.

Q3: What are the likely degradation pathways for this compound hydrochloride?

The primary degradation pathway for this compound hydrochloride is hydrolysis. As an imidate, it is susceptible to reaction with water, which will break down the imidate functional group. This reaction is expected to yield methyl pentanoate and ammonia (or ammonium chloride in the presence of the hydrochloride salt). The rate of hydrolysis is generally dependent on pH and temperature.

Q4: I am seeing an unexpected peak in my reaction mixture when using this compound hydrochloride. What could it be?

An unexpected peak could be a degradation product or an impurity from the synthesis. The most common degradation product is likely methyl pentanoate resulting from hydrolysis. Purity of the starting material can be assessed using HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield Degradation of this compound hydrochloride due to improper storage or handling.Ensure the compound is stored at -20°C under an inert atmosphere and handled in a dry environment. Consider re-analyzing the purity of the starting material.
Reaction conditions are not optimal.Review the reaction protocol, ensuring all reagents and solvents are anhydrous.
Inconsistent results between batches Variability in the purity of this compound hydrochloride.Analyze the purity of each batch using a validated HPLC method before use.
Exposure to moisture during the experiment.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Appearance of unknown impurities in chromatogram Hydrolysis of the imidate.Prepare solutions of this compound hydrochloride immediately before use. Avoid storing solutions for extended periods.
Reaction with other components in the mixture.Investigate potential incompatibilities between this compound hydrochloride and other reagents.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound hydrochloride. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of this compound hydrochloride (likely in the range of 200-220 nm as imidates may lack a strong chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a known amount of this compound hydrochloride in a suitable anhydrous solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to identify and quantify any degradation products.

Visualizations

degradation_pathway methyl_pentanimidate This compound Hydrochloride hydrolysis Hydrolysis (H₂O) methyl_pentanimidate->hydrolysis methyl_pentanoate Methyl Pentanoate hydrolysis->methyl_pentanoate ammonium_chloride Ammonium Chloride hydrolysis->ammonium_chloride

Caption: Predicted hydrolysis pathway of this compound hydrochloride.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_reaction Experimental Use storage Store at -20°C under inert gas handling Handle in anhydrous conditions storage->handling hplc HPLC Purity Check handling->hplc forced_degradation Forced Degradation Study hplc->forced_degradation reaction Use in Reaction hplc->reaction troubleshooting Troubleshoot (if needed) reaction->troubleshooting

Caption: Recommended workflow for using this compound hydrochloride.

References

"work-up procedure to remove excess HCl from methyl pentanimidate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure to remove excess hydrochloric acid (HCl) from the synthesis of methyl pentanimidate.

Troubleshooting Guides

Q1: I've completed the Pinner reaction, and my reaction mixture is a thick slurry or solid. How should I proceed with the work-up?

A1: The solid is likely the this compound hydrochloride salt (Pinner salt). It is crucial to neutralize the excess HCl to liberate the free imidate. Here are two common approaches:

  • Aqueous Work-up:

    • Dissolve the reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Carefully add a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), portion-wise with vigorous stirring. Caution: Carbon dioxide (CO₂) evolution will cause pressure build-up in a separatory funnel. Vent frequently.

    • Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8), which you can check with pH paper.

    • Separate the organic layer, and wash it with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Non-Aqueous Work-up:

    • Suspend the reaction mixture in an anhydrous solvent like diethyl ether.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the mixture or add a solution of ammonia in an alcohol (e.g., methanolic ammonia) until the mixture is basic.[1][2]

    • The ammonium chloride (NH₄Cl) byproduct will precipitate.

    • Filter off the NH₄Cl salt and wash it with the anhydrous solvent.

    • The filtrate contains the this compound. The solvent can be removed under reduced pressure.

Q2: I'm seeing a persistent emulsion during the aqueous extraction. How can I break it?

A2: Emulsion formation is a common issue when washing organic layers with aqueous solutions. Here are several techniques to try, starting with the simplest:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. Vigorous shaking is often the cause of emulsions.

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Q3: After the work-up, my product yield is very low, and I smell ammonia or a fruity odor. What went wrong?

A3: This suggests that your this compound has decomposed. Imidates are susceptible to hydrolysis, especially in the presence of water and acid or a strong base. The fruity odor is likely due to the formation of methyl pentanoate, the ester hydrolysis product. The smell of ammonia would be from the other part of the hydrolyzed imidate.

  • Potential Causes:

    • Prolonged exposure to aqueous acid: If the neutralization of HCl was too slow or incomplete, the acidic aqueous conditions could have hydrolyzed the imidate to the corresponding ester.

    • Use of a strong base: Using a strong base like sodium hydroxide (NaOH) can also promote hydrolysis, especially if the mixture is heated.

    • Excessive heating during solvent removal: this compound can be thermally unstable. It is best to remove the solvent at low temperatures under reduced pressure. A patent for a similar process specifies concentrating the filtrate at a temperature not exceeding 90°C.[1]

  • Preventative Measures:

    • Perform the neutralization step efficiently and without delay.

    • Use a weak base like sodium bicarbonate or potassium carbonate for the aqueous work-up.

    • Keep the temperature low during the work-up and solvent removal steps.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to remove all the excess HCl?

A1: The Pinner reaction is acid-catalyzed, and a large excess of HCl is often used to drive the reaction to completion.[2][3] However, the product, this compound, is unstable in the presence of acid and water.[3] The acidic conditions can catalyze the hydrolysis of the imidate to methyl pentanoate and an ammonium salt, reducing your yield of the desired product. Therefore, complete neutralization and removal of the excess HCl is critical.

Q2: What is a "Pinner salt"?

A2: A "Pinner salt" is the hydrochloride salt of the imino ester formed during the Pinner reaction.[2][3] In this case, it is this compound hydrochloride. This salt is often a crystalline solid and is the intermediate that is isolated before neutralization to the free imidate.

Q3: Can I use a strong base like sodium hydroxide to neutralize the HCl?

A3: While a strong base will neutralize the HCl, it is generally not recommended. Imidates can be hydrolyzed under strongly basic conditions, which would lead to the formation of the corresponding ester and other byproducts. A milder base, such as sodium bicarbonate, potassium carbonate, or ammonia, is preferred to minimize this side reaction.

Q4: How can I be sure all the HCl has been removed?

A4: After washing the organic layer with a basic solution, you can test the pH of the aqueous layer using pH paper. The aqueous layer should be neutral or slightly basic (pH 7-8). If it is still acidic, continue washing with the basic solution.

Q5: What are the main byproducts I should be aware of?

A5: The primary byproduct of concern during the work-up is methyl pentanoate, which forms from the hydrolysis of this compound. If a non-aqueous work-up with ammonia is used, ammonium chloride will be formed as a solid byproduct that needs to be filtered off. Incomplete reaction will leave unreacted valeronitrile and methanol.

Experimental Protocols

Protocol 1: Aqueous Work-up using Sodium Bicarbonate

  • Dissolution: Transfer the crude reaction mixture (containing this compound hydrochloride) to a separatory funnel. Dissolve the mixture in approximately 3-5 volumes of diethyl ether or ethyl acetate.

  • Neutralization: Prepare a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution to the separatory funnel in small portions. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution.

  • pH Check: Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is between 7 and 8 (test with pH paper).

  • Separation: Allow the layers to separate completely. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer. Separate and discard the aqueous brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent and combine the filtrates. Remove the solvent using a rotary evaporator at low temperature to obtain the crude this compound.

Protocol 2: Non-Aqueous Work-up using Methanolic Ammonia [1]

  • Suspension: Transfer the crude reaction mixture to a flask and add 3-5 volumes of anhydrous methanol.

  • Neutralization: Cool the flask in an ice bath. Add a 12-15 wt% solution of ammonia in methanol with stirring until the pH of the mixture is between 8 and 9.

  • Filtration: The ammonium chloride formed will precipitate. Filter the mixture to remove the solid ammonium chloride. Wash the solid with a small amount of cold, anhydrous methanol.

  • Concentration: Combine the filtrate and washings. Remove the methanol under reduced pressure, ensuring the temperature does not exceed 90°C, to yield the this compound.[1]

Quantitative Data

The following table summarizes quantitative data from a patented synthesis of this compound.[1]

ParameterValue
Starting MaterialValeronitrile (100 g, 1.20 mol)
ReagentsMethanol (58 ml), HCl gas
Work-upNeutralization with methanolic ammonia (12-15 wt%) to pH 8-9
Final ProductThis compound
Yield140 g (1.15 mol, 96%)
Purity95%

Visualizations

Workup_Workflow cluster_start Start: Pinner Reaction Mixture cluster_neutralization Step 1: Neutralization cluster_separation Step 2: Separation cluster_purification Step 3: Purification cluster_end End Product start Crude this compound Hydrochloride Slurry aqueous Aqueous Work-up (e.g., NaHCO3 aq.) start->aqueous Add organic solvent and aqueous base nonaqueous Non-Aqueous Work-up (e.g., NH3 in MeOH) start->nonaqueous Add anhydrous solvent and base extraction Liquid-Liquid Extraction aqueous->extraction filtration Filtration of NH4Cl nonaqueous->filtration drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration1 Solvent Removal filtration->concentration1 concentration2 Solvent Removal drying->concentration2 end_product Pure Methyl Pentanimidate concentration1->end_product concentration2->end_product

Caption: Experimental workflow for the work-up of this compound synthesis.

Troubleshooting_Logic start Problem Encountered During Work-up emulsion Persistent Emulsion? start->emulsion low_yield Low Yield and Fruity/Ammonia Smell? start->low_yield incomplete_neut Aqueous Layer Still Acidic? start->incomplete_neut salt_out 1. Add Brine ('Salt Out') 2. Filter through Celite 3. Centrifuge emulsion->salt_out Yes continue_workup1 Continue Work-up emulsion->continue_workup1 No hydrolysis Product Hydrolysis Likely. - Check neutralization procedure - Avoid strong base - Use low temperature for concentration low_yield->hydrolysis Yes continue_workup2 Continue Work-up low_yield->continue_workup2 No wash_again Continue washing with basic solution until pH 7-8 is reached. incomplete_neut->wash_again Yes continue_workup3 Continue Work-up incomplete_neut->continue_workup3 No

Caption: Troubleshooting logic for common issues in this compound work-up.

References

"preventing the formation of orthoester during imidate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during imidate synthesis, specifically focusing on the prevention of orthoester formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of orthoester formation during imidate synthesis?

A1: Orthoester formation is a common side reaction during imidate synthesis, particularly in the Pinner reaction. The primary cause is the reaction of the intermediate imidate hydrochloride with excess alcohol present in the reaction mixture. The reaction, which is an equilibrium, is driven towards the orthoester product by a surplus of the alcohol reactant.[1]

Q2: Are there specific reaction conditions that favor orthoester formation?

A2: Yes, several conditions can promote the formation of the orthoester byproduct:

  • Excess Alcohol: Using a large excess of the alcohol reagent will shift the equilibrium towards the formation of the orthoester.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the formation of the imidate can lead to its subsequent conversion to the orthoester.

  • High Temperatures: While temperature effects can be substrate-dependent, in some cases, higher temperatures can facilitate the conversion of the imidate to the more thermodynamically stable orthoester.

Q3: Can the choice of nitrile and alcohol affect the likelihood of orthoester formation?

A3: Absolutely. The electronic properties of the nitrile and the steric bulk of the alcohol play a significant role.

  • Nitriles: Nitriles with electron-withdrawing groups tend to form imidates more readily, and in some cases, this can make the subsequent conversion to the orthoester less favorable. Aromatic nitriles may be less prone to orthoester formation compared to aliphatic nitriles under identical conditions.[2]

  • Alcohols: Sterically hindered alcohols are less likely to add to the imidate intermediate, thus reducing the yield of the orthoester byproduct.

Q4: How can I confirm the presence of an orthoester in my product mixture?

A4: Standard analytical techniques can be used to identify the presence of orthoesters:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are highly effective. Orthoesters have a characteristic signal for the central quaternary carbon (around 110-120 ppm in 13C NMR) and the protons of the alkoxy groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate the imidate from the orthoester and provide their respective mass spectra for identification.

  • Infrared (IR) Spectroscopy: The disappearance of the C=N stretch of the imidate and the appearance of C-O stretches characteristic of the orthoester can be indicative.

Troubleshooting Guide

This guide addresses common issues encountered during imidate synthesis and provides strategies to prevent orthoester formation.

Problem Potential Cause Recommended Solution
Significant orthoester byproduct observed Excess alcohol used in the reaction.Carefully control the stoichiometry of the alcohol. Use no more than 1.05-1.1 equivalents of the alcohol relative to the nitrile.
Prolonged reaction time.Monitor the reaction progress using TLC or GC. Once the imidate formation is complete, quench the reaction to prevent further conversion.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product (imidate) over the thermodynamic product (orthoester).
Low or no imidate yield and presence of ester Presence of water in the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. The Pinner reaction is highly sensitive to moisture, which leads to hydrolysis of the imidate to the corresponding ester.[3]
Reaction is sluggish or does not proceed Insufficient acid catalyst.Use a stoichiometric amount of a strong acid, such as HCl gas, as is traditional for the Pinner reaction.[1]
Poorly reactive nitrile.For nitriles with electron-donating groups, consider using a more reactive alcohol or a different synthetic route, such as the alkylation of the corresponding amide.

Experimental Protocols

Protocol 1: Minimizing Orthoester Formation in a Standard Pinner Reaction

This protocol is designed to maximize the yield of the imidate hydrochloride while minimizing the formation of the orthoester byproduct.

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (1.05 eq)

  • Anhydrous diethyl ether or another suitable anhydrous, non-polar solvent

  • Anhydrous hydrogen chloride (gas)

  • Oven-dried glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • Under an inert atmosphere, dissolve the nitrile (1.0 eq) and the anhydrous alcohol (1.05 eq) in anhydrous diethyl ether.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Monitor the reaction for the precipitation of the imidate hydrochloride salt.

  • Once precipitation is complete, stop the flow of HCl gas.

  • Filter the precipitate quickly under an inert atmosphere.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and potential orthoester.

  • Dry the imidate hydrochloride salt under vacuum.

Protocol 2: Base-Catalyzed Imidate Synthesis (Marshall and Acree Method)

For certain electronegatively substituted nitriles, a base-catalyzed approach can be effective and avoids the strongly acidic conditions that can promote orthoester formation in the presence of excess alcohol.

Materials:

  • Electronegatively substituted nitrile (1.0 eq)

  • Anhydrous methanol or ethanol (as solvent and reactant)

  • Sodium methoxide or ethoxide (catalytic amount, e.g., 0.05 eq)

  • Oven-dried glassware

  • Inert atmosphere

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stirrer and an inert atmosphere.

  • Dissolve the nitrile in the anhydrous alcohol.

  • Add the catalytic amount of sodium alkoxide to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is an equilibrium, so the conversion will depend on the specific nitrile.

  • Once equilibrium is reached, the product can be used in situ for subsequent reactions, or the solvent can be removed under reduced pressure. Note that the product is the free base imidate, not the hydrochloride salt.

Visual Guides

Reaction Pathway: Imidate vs. Orthoester Formation

Pinner_Reaction Nitrile Nitrile (R-C≡N) Imidate_Intermediate Imidate Hydrochloride [R-C(=NH2+)OR']Cl- Nitrile->Imidate_Intermediate Alcohol Alcohol (R'-OH) Alcohol->Imidate_Intermediate HCl HCl HCl->Imidate_Intermediate Orthoester Orthoester [R-C(OR')3] Imidate_Intermediate->Orthoester Ammonium_Chloride NH4Cl Excess_Alcohol Excess Alcohol (2 R'-OH) Excess_Alcohol->Orthoester

Caption: The Pinner reaction pathway showing the formation of the desired imidate and the competing orthoester byproduct.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Imidate Synthesis Check_Product Analyze Product Mixture (NMR, GC-MS) Start->Check_Product High_Orthoester High Orthoester Content? Check_Product->High_Orthoester Reduce_Alcohol Reduce Alcohol Stoichiometry (1.05 eq) High_Orthoester->Reduce_Alcohol Yes Ester_Present Ester byproduct present? High_Orthoester->Ester_Present No Reduce_Time Decrease Reaction Time Reduce_Alcohol->Reduce_Time Lower_Temp Lower Reaction Temperature Reduce_Time->Lower_Temp Lower_Temp->Check_Product Check_Anhydrous Check for Anhydrous Conditions Dry_Reagents Use Anhydrous Solvents/Reagents Oven-Dry Glassware Check_Anhydrous->Dry_Reagents Yes Successful_Synthesis Successful Imidate Synthesis Check_Anhydrous->Successful_Synthesis No Dry_Reagents->Start Ester_Present->Check_Anhydrous Yes Ester_Present->Successful_Synthesis No

Caption: A decision-making workflow for troubleshooting common issues in imidate synthesis.

References

Technical Support Center: Characterization of Impurities in Methyl Pentanimidate by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in methyl pentanimidate samples using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesized via the Pinner reaction?

A1: The most common impurities arise from the starting materials, side reactions, or subsequent hydrolysis. These include:

  • Valeronitrile (Pentanenitrile): Unreacted starting material.

  • Methanol: Unreacted starting material.

  • Methyl pentanoate: Formed by the hydrolysis of this compound, especially in the presence of water.

  • Pentanoic acid: Resulting from the further hydrolysis of methyl pentanoate.

  • Pentanamide: Can be formed as a byproduct during the Pinner reaction.

Q2: What NMR experiments are most useful for identifying these impurities?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended for unambiguous identification:

  • ¹H NMR: Provides information on the proton environment and is a quick method to assess the presence of major impurities.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning specific signals to the alkyl chains of the impurities.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to piece together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for identifying quaternary carbons and piecing together the overall structure of impurities.

Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Chemical Exchange: Protons on heteroatoms (like the N-H of an amide or the O-H of a carboxylic acid) can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Viscosity of the Sample: A highly concentrated or viscous sample can lead to broader signals. Diluting the sample may help.

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is recommended.

Troubleshooting Guides

Problem 1: Unexpected signals in the ¹H NMR spectrum of my this compound sample.

Possible Cause: Presence of common synthesis-related impurities.

Troubleshooting Workflow:

G start Observe unexpected signals in ¹H NMR spectrum step1 Compare experimental chemical shifts to the reference table below start->step1 step2 Identify potential impurity structures step1->step2 step3 Confirm with 2D NMR (COSY, HSQC) step2->step3 end Impurity identified step3->end

Caption: Troubleshooting workflow for identifying unknown signals.

Solution:

  • Compare Chemical Shifts: Carefully compare the chemical shifts (δ) of the unknown signals with the data provided in the ¹H and ¹³C NMR Chemical Shift Reference Table for this compound and Potential Impurities.

  • Analyze Multiplicity and Integration: Pay close attention to the splitting patterns (singlet, doublet, triplet, etc.) and the integration values of the unknown peaks. This will provide clues about the number of neighboring protons and the relative abundance of the impurity.

  • Utilize 2D NMR: If the 1D spectra are ambiguous, acquire 2D NMR spectra.

    • A COSY spectrum will show correlations between coupled protons, helping to identify the spin systems of the impurities.

    • An HSQC spectrum will link protons to their directly attached carbons, confirming the assignments made from the 1D spectra.

Problem 2: Difficulty distinguishing between methyl pentanoate and pentanoic acid.

Possible Cause: Both impurities have similar alkyl chain structures, leading to overlapping signals in the upfield region of the NMR spectrum.

Troubleshooting Logic:

G start Overlapping signals for alkyl chain protons/carbons q1 Is there a broad singlet around 10-12 ppm in ¹H NMR? start->q1 a1_yes Likely Pentanoic Acid (O-H proton) q1->a1_yes Yes a1_no Is there a sharp singlet around 3.6-3.7 ppm in ¹H NMR? q1->a1_no No a2_yes Likely Methyl Pentanoate (O-CH₃ protons) a1_no->a2_yes a2_no Re-evaluate other potential impurities

Caption: Decision tree for differentiating ester and carboxylic acid impurities.

Solution:

  • Look for Diagnostic Signals:

    • Pentanoic Acid: Will show a characteristic broad singlet for the carboxylic acid proton (–COOH) in the ¹H NMR spectrum, typically between 10-12 ppm. This peak will disappear upon D₂O exchange. In the ¹³C NMR spectrum, the carbonyl carbon will appear around 175-185 ppm.

    • Methyl Pentanoate: Will exhibit a sharp singlet for the methoxy protons (–OCH₃) in the ¹H NMR spectrum, usually around 3.6-3.7 ppm. The carbonyl carbon in the ¹³C NMR spectrum will be in a similar region to the carboxylic acid, but the presence of the methoxy carbon signal (around 51-52 ppm) is diagnostic.

  • Confirm with HMBC: An HMBC experiment will show a correlation between the methoxy protons of methyl pentanoate and the carbonyl carbon, definitively confirming its presence.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for this compound and Potential Impurities (in CDCl₃)
Compound NameFunctional GroupChemical Shift (δ ppm)MultiplicityIntegration
This compound (Predicted) -OCH₃~3.7s3H
-CH₂-C=N~2.3t2H
-CH₂-CH₂-C=N~1.6sextet2H
-CH₂-CH₃~1.4sextet2H
-CH₃~0.9t3H
Valeronitrile -CH₂-CN2.34t2H
-CH₂-CH₂CN1.70sextet2H
-CH₂-CH₃1.50sextet2H
-CH₃1.00t3H
Methanol -OCH₃3.49s3H
Methyl Pentanoate -OCH₃3.67s3H
-CH₂-COO2.31t2H
-CH₂-CH₂COO1.63sextet2H
-CH₂-CH₃1.37sextet2H
-CH₃0.92t3H
Pentanoic Acid -COOH10-12 (broad)s1H
-CH₂-COOH2.36t2H
-CH₂-CH₂COOH1.65sextet2H
-CH₂-CH₃1.38sextet2H
-CH₃0.94t3H
Pentanamide -NH₂5.5-6.5 (broad)s2H
-CH₂-CONH₂2.22t2H
-CH₂-CH₂CONH₂1.65sextet2H
-CH₂-CH₃1.38sextet2H
-CH₃0.93t3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data for this compound and Potential Impurities (in CDCl₃)
Compound NameC1 (Functional Carbon)C2C3C4C5 (-CH₃)Other
This compound (Predicted) ~170 (C=N)~35~28~22~14~52 (-OCH₃)
Valeronitrile 119.8 (-CN)17.229.922.113.5-
Methanol -----50.4 (-OCH₃)
Methyl Pentanoate 174.3 (C=O)34.126.922.313.751.4 (-OCH₃)
Pentanoic Acid 180.8 (C=O)34.026.722.313.7-
Pentanamide 175.9 (C=O)35.827.722.413.8-

Experimental Protocols

Standard ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Tune and lock the spectrometer to the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

DEPT-135 NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample if possible (20-50 mg in ~0.6 mL of CDCl₃) to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup:

    • Follow the same initial setup as for ¹H NMR.

    • Select the DEPT-135 pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (this will depend on the sample concentration).

  • Data Interpretation:

    • Positive signals correspond to CH and CH₃ groups.

    • Negative signals correspond to CH₂ groups.

    • Quaternary carbons (including C=N and C=O) will be absent.

By following these guides and utilizing the provided data, researchers can effectively identify and characterize common impurities in their this compound samples, ensuring the quality and reliability of their experimental results.

Validation & Comparative

Quantitative Analysis of Methyl Pentanimidate: A Comparative Guide to qNMR, HPLC, and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl pentanimidate, an important intermediate in organic synthesis and pharmaceutical development, is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of three common analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography (GC) with Flame Ionization Detection (FID). We present detailed experimental protocols, comparative performance data, and a visual representation of the analytical workflow to aid in selecting the most suitable method for your specific needs.

Comparison of Analytical Methods

The choice of an analytical method for the assay of this compound depends on various factors, including the required accuracy and precision, sample matrix, available instrumentation, and desired sample throughput. The following table summarizes the key performance parameters of qNMR, HPLC-UV, and GC-FID for the quantification of this compound.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, detection by flame ionization.
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%96.0 - 104.0%
Precision (% RSD) < 1.0%< 2.0%< 2.5%
Limit of Detection (LOD) ~0.5 mg/mL~1 µg/mL~5 µg/mL
Limit of Quantitation (LOQ) ~1.5 mg/mL~5 µg/mL~15 µg/mL
Analysis Time per Sample ~10 minutes~15 minutes~20 minutes
Primary Method YesNo (requires a reference standard of the analyte)No (requires a reference standard of the analyte)
Sample Preparation Simple dissolutionFiltration, possible derivatizationDilution, possible derivatization

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices or instrumentation.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound. The signal intensity of a specific resonance in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • This compound (analyte)

  • Maleic acid (certified internal standard)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 8

  • Acquisition Time (aq): At least 4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the following signals:

    • This compound: The singlet corresponding to the O-methyl protons (expected around 3.6 ppm). Let this integral be I_analyte.

    • Maleic acid (Internal Standard): The singlet corresponding to the two olefinic protons (at ~6.2 ppm). Let this integral be I_IS.

  • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte = Purity of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal (N_analyte = 3 for the O-methyl group; N_IS = 2 for the olefinic protons of maleic acid)

    • MW = Molecular weight (MW_analyte = 115.17 g/mol ; MW_IS = 116.07 g/mol )

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is suitable, where the stationary phase is nonpolar and the mobile phase is polar. The analyte is detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-2 min: 10% Acetonitrile

    • 2-10 min: Gradient to 90% Acetonitrile

    • 10-12 min: Hold at 90% Acetonitrile

    • 12-13 min: Gradient back to 10% Acetonitrile

    • 13-15 min: Hold at 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated components are detected by a flame ionization detector (FID), which generates a current proportional to the amount of organic analyte being burned. Quantification is achieved by comparing the peak area of the analyte to a calibration curve.

Instrumentation:

  • Gas chromatograph with a flame ionization detector

  • Capillary column suitable for polar or volatile nitrogen compounds (e.g., a wax or a specialized amine column)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Dichloromethane (solvent, HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized volatile amine column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Detector Temperature (FID): 250 °C

Sample and Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with dichloromethane.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to achieve a concentration within the calibration range.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Pathway Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity/ Concentration integration->calculation result result calculation->result Final Result Method_Comparison_Logic cluster_methods Analytical Methods cluster_considerations Key Considerations start Need to Quantify This compound primary Primary Method Needed? start->primary sensitivity High Sensitivity Required? start->sensitivity volatility Is the Sample Volatile? start->volatility qnmr qNMR hplc HPLC-UV gc GC-FID primary->qnmr Yes primary->hplc No primary->gc No sensitivity->qnmr No sensitivity->hplc Yes sensitivity->gc Moderate volatility->qnmr No volatility->hplc No volatility->gc Yes

"comparison of methyl pentanimidate and ethyl pentanimidate in synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the efficiency and outcome of a reaction. Alkyl pentanimidates, particularly the methyl and ethyl esters, are valuable intermediates in the synthesis of various heterocyclic compounds. This guide provides a detailed comparison of methyl pentanimidate and ethyl pentanimidate, focusing on their synthesis via the Pinner reaction and their subsequent reactivity, supported by available experimental data and established chemical principles.

Synthesis: The Pinner Reaction

The most common method for the synthesis of alkyl pentanimidates is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (valeronitrile in this case) with an alcohol. The reaction proceeds via the formation of a Pinner salt (an alkyl imidate hydrochloride), which can then be neutralized to yield the free imidate.

Experimental Protocols

Synthesis of this compound Hydrochloride

A detailed experimental procedure for the synthesis of this compound from valeronitrile and methanol has been reported.[1]

  • Reaction: Valeronitrile is reacted with methanol in the presence of anhydrous hydrogen chloride gas.

  • Conditions: The reaction mixture is cooled to between -20°C and 10°C, and HCl gas is bubbled through for 5 to 24 hours.[1] An additional amount of methanol may be added, followed by treatment with a methanolic ammonia solution to a pH of 7-11 at a temperature of 0-50°C.[1]

  • Yield and Purity: A reported synthesis of this compound from 100 g of valeronitrile yielded 140 g (96%) of the product as a semi-solid with 95% purity.[1]

Generalized Synthesis of Ethyl Pentanimidate Hydrochloride

While a specific, detailed experimental protocol for the synthesis of ethyl pentanimidate from valeronitrile is not as readily available in the literature, a general procedure for the Pinner reaction using ethanolic HCl can be adapted.[2]

  • Reaction: Valeronitrile is reacted with ethanol in the presence of anhydrous hydrogen chloride.

  • General Conditions: Anhydrous HCl gas is passed through a solution of the nitrile in anhydrous ethanol at a low temperature (typically 0°C) to prevent decomposition of the resulting Pinner salt.[2][3] The reaction is carried out under anhydrous conditions.[2] The resulting imidate salt can be subsequently neutralized.

Data Presentation: Synthesis Parameters
ParameterThis compoundEthyl Pentanimidate (Projected)
Starting Nitrile ValeronitrileValeronitrile
Alcohol MethanolEthanol
Catalyst Anhydrous HClAnhydrous HCl
Reported Yield 96%[1]Not explicitly reported, but generally good yields are expected for primary alcohols in the Pinner reaction.[4]
Reported Purity 95%[1]Not reported
Reaction Time 5 - 24 hours (for HCl addition)[1]Expected to be in a similar range, potentially slightly longer due to steric factors.

Comparative Analysis of Synthesis and Reactivity

While direct comparative experimental data is scarce, a comparison can be drawn based on fundamental principles of organic chemistry.

Synthesis: Steric Hindrance and Nucleophilicity

The Pinner reaction mechanism involves the nucleophilic attack of the alcohol on the protonated nitrile.[5]

  • Nucleophilicity: Methanol and ethanol have comparable nucleophilicity. Some sources suggest ethanol may be slightly more nucleophilic due to the electron-donating effect of the ethyl group.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group.[6] This increased steric hindrance in ethanol could potentially lead to a slightly slower reaction rate for the formation of ethyl pentanimidate compared to this compound under identical conditions. However, for primary alcohols like methanol and ethanol, this difference is generally not significant.[4]

Reactivity of the Resulting Imidates

Alkyl imidates are versatile intermediates that can undergo a variety of transformations, including hydrolysis to esters and reactions with amines to form amidines.[3][7]

  • Hydrolysis: The stability of the imidate towards hydrolysis is a critical factor. Generally, ethyl esters are known to hydrolyze more slowly than methyl esters. This is attributed to the greater steric hindrance of the ethyl group, which impedes the approach of water to the electrophilic carbon atom. By analogy, it is reasonable to predict that ethyl pentanimidate would be more stable towards hydrolysis than this compound.

  • Subsequent Reactions: In reactions where the imidate acts as an electrophile, the larger steric profile of the ethyl group in ethyl pentanimidate might slightly decrease the reaction rate compared to this compound when reacting with sterically demanding nucleophiles.

Visualization of Reaction Pathways

Pinner Reaction Workflow

G cluster_0 Pinner Reaction Valeronitrile Valeronitrile Pinner_Salt Pinner Salt (Alkyl Pentanimidate Hydrochloride) Valeronitrile->Pinner_Salt Alcohol Alcohol (Methanol or Ethanol) Alcohol->Pinner_Salt Anhydrous_HCl Anhydrous HCl Anhydrous_HCl->Pinner_Salt Neutralization Neutralization (e.g., with Ammonia) Pinner_Salt->Neutralization Alkyl_Pentanimidate Alkyl Pentanimidate Neutralization->Alkyl_Pentanimidate G cluster_1 Reactions of Alkyl Pentanimidates Alkyl_Pentanimidate Alkyl Pentanimidate (Methyl or Ethyl) Hydrolysis Hydrolysis (H2O) Alkyl_Pentanimidate->Hydrolysis Aminolysis Aminolysis (Amine) Alkyl_Pentanimidate->Aminolysis Ester Pentanoic Acid Ester Hydrolysis->Ester Amidine N-substituted Pentanamidine Aminolysis->Amidine

References

A Comparative Guide to Imidazole Synthesis: Evaluating Alternatives to Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of the imidazole core is a fundamental process in the creation of a vast array of pharmaceutical agents. While methyl pentanimidate has been utilized as a reagent in certain synthetic routes, a diverse landscape of alternative methods offers distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternative reagents to this compound for imidazole synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable methodology.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from antifungals to antihypertensives. The choice of synthetic route to this critical heterocycle can significantly impact the efficiency and scalability of a drug discovery and development program. This guide explores established and versatile alternatives to the imidoester-based approach, focusing on the Debus-Radziszewski synthesis, the Van Leusen imidazole synthesis, the Marckwald synthesis, and the condensation of α-haloketones with amidines.

Performance Comparison of Imidazole Synthesis Reagents

To facilitate a direct comparison, the following table summarizes the performance of various reagents in the synthesis of a common imidazole scaffold, 2,4,5-triphenylimidazole, where data is available. This allows for an objective assessment of yield, reaction time, and general conditions.

Reagent/MethodKey ReactantsTypical SolventTypical TemperatureReaction TimeTypical Yield (%)
This compound (Imidoester Route) This compound, α-amino ketone/aldehydeVaries (e.g., Methanol)VariesVariesSubstrate dependent
Debus-Radziszewski Synthesis Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid100°C3-24 hours69-95%[1][2][3][4]
Van Leusen Imidazole Synthesis Aldimine (from Benzaldehyde and amine), Tosylmethyl isocyanide (TosMIC)Varies (e.g., DME, DMSO)Room Temp. to RefluxVariesGood to excellent[5]
α-Haloketone & Amidine Condensation Phenacyl bromide, Benzamidine hydrochlorideAqueous THFRefluxNot specified~90%
Marckwald Synthesis α-amino ketone, Potassium thiocyanateWater90°C16 hoursNearly quantitative[6]

Experimental Protocols

Detailed methodologies for the key alternative synthetic routes are provided below to enable replication and adaptation in your laboratory setting.

Debus-Radziszewski Imidazole Synthesis of 2,4,5-Triphenylimidazole

This one-pot, multi-component reaction is a classic and widely used method for the synthesis of polysubstituted imidazoles.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[2]

  • Add glacial acetic acid (5 mL) to the mixture.[1]

  • Heat the reaction mixture at 100°C for 3-4 hours with stirring.[1] The reaction can also be performed under reflux for up to 24 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into cold water.[3]

  • Neutralize the solution with ammonium hydroxide.[1]

  • Collect the precipitated product by filtration, wash with water, and dry.[1]

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[2]

Van Leusen Imidazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and is particularly versatile for the synthesis of various substituted imidazoles.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Primary amine

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DME, DMSO)

General Procedure:

  • The aldimine is typically formed in situ by reacting the aldehyde with a primary amine.

  • To a solution of the aldimine in a suitable solvent, add TosMIC and a base (e.g., potassium carbonate).

  • The reaction is stirred at room temperature or heated to reflux, depending on the specific substrates.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified by chromatography or recrystallization.

Condensation of α-Haloketones and Amidines

This method provides a straightforward route to 2,4-disubstituted imidazoles.

Materials:

  • α-Haloketone (e.g., Phenacyl bromide)

  • Amidine hydrochloride (e.g., Benzamidine hydrochloride)

  • Base (e.g., Potassium bicarbonate)

  • Solvent (e.g., Aqueous Tetrahydrofuran)

Procedure:

  • To a solution of the amidine hydrochloride in aqueous THF, add the base.

  • Heat the mixture to reflux.

  • Slowly add a solution of the α-haloketone in THF to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • After cooling, the product may precipitate or can be extracted with an organic solvent.

  • The crude product is then purified by filtration and washing, or by chromatography.

Marckwald Synthesis of Imidazole-2-thiones

This synthesis produces imidazole-2-thiones, which can be subsequently desulfurized to yield the corresponding imidazoles.

Materials:

  • α-Amino ketone

  • Potassium thiocyanate (KSCN)

  • Water

Procedure:

  • Dissolve the α-amino ketone in water.

  • Add potassium thiocyanate to the solution.[6]

  • Heat the reaction mixture at 90°C for 16 hours.[6]

  • Cool the mixture to room temperature, which should cause the product to precipitate.[6]

  • Collect the imidazole-2-thione product by filtration, wash with cold water, and dry.[6]

  • The thione can then be desulfurized using reagents like Raney nickel or hydrogen peroxide in acetic acid to afford the final imidazole.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final imidazole product in these alternative syntheses, the following diagrams illustrate the general workflows.

Imidazole_Synthesis_Workflows cluster_Debus Debus-Radziszewski Synthesis cluster_VanLeusen Van Leusen Synthesis cluster_Haloketone α-Haloketone & Amidine Condensation cluster_Marckwald Marckwald Synthesis d_dk 1,2-Diketone d_int Diimine Intermediate d_dk->d_int d_ald Aldehyde d_imd Imidazole d_ald->d_imd d_nh3 Ammonia Source d_nh3->d_int d_int->d_imd v_aldimine Aldimine v_int Cycloadduct Intermediate v_aldimine->v_int v_tosmic TosMIC v_tosmic->v_int v_imd Imidazole v_int->v_imd h_halo α-Haloketone h_imd Imidazole h_halo->h_imd h_amidine Amidine h_amidine->h_imd m_ak α-Amino Ketone m_thione Imidazole-2-thione m_ak->m_thione m_kscn KSCN m_kscn->m_thione m_desulf Desulfurization m_thione->m_desulf m_imd Imidazole m_desulf->m_imd

Caption: General workflows for alternative imidazole syntheses.

The following diagram illustrates the logical relationship in selecting a synthetic method based on desired substitution patterns.

Imidazole_Substitution_Strategy start Desired Imidazole Substitution sub_2_4_5 2,4,5-Trisubstituted start->sub_2_4_5 sub_1_4_5 1,4,5-Trisubstituted start->sub_1_4_5 sub_2_4 2,4-Disubstituted start->sub_2_4 sub_fused Fused Imidazoles start->sub_fused method_dr Debus-Radziszewski sub_2_4_5->method_dr method_vl Van Leusen sub_1_4_5->method_vl method_ha α-Haloketone/ Amidine sub_2_4->method_ha method_m Marckwald sub_fused->method_m

Caption: Selection guide for imidazole synthesis methods.

References

A Comparative Guide to Pinner Reaction Conditions for Imidate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Pinner reaction is a cornerstone for the synthesis of imidates, crucial intermediates in the formation of a variety of functional groups. The yield of this acid-catalyzed reaction of a nitrile with an alcohol is highly dependent on the specific conditions employed. This guide provides an objective comparison of different Pinner reaction conditions, supported by experimental data, to aid in the selection of an optimal synthetic route.

Influence of Reaction Parameters on Imidate Yield

The efficiency of the Pinner reaction is a multifactorial equation, with catalyst, solvent, temperature, and reactant stoichiometry playing critical roles. The selection of these parameters can significantly impact the yield and purity of the resulting imidate.

Catalyst Choice: From Gaseous HCl to Lewis Acids

The traditional Pinner reaction utilizes anhydrous hydrogen chloride (HCl) gas as the catalyst. This method has been shown to produce high to excellent yields of imidate hydrochlorides, particularly when conducted at low temperatures.[1] For instance, the reaction of various aliphatic and aromatic nitriles with methanol in the presence of gaseous HCl at 5°C has been reported to yield the corresponding imidate hydrochlorides in over 90% yield.[1]

An important consideration when using HCl gas is the molar ratio of HCl to the nitrile. A slight excess of HCl, typically around 1.1 moles per mole of nitrile, is generally optimal. Lower ratios can lead to incomplete conversion of the nitrile, significantly reducing the imidate yield, while higher ratios can complicate the crystallization and isolation of the product, which may form a gel-like substance.[2]

While effective, the use of gaseous HCl can be cumbersome and hazardous. This has led to the exploration of alternative catalysts. Lewis acids have been investigated as promoters for the Pinner reaction. Although many studies focus on the subsequent conversion of the intermediate imidate to a carboxylic ester, the initial formation of the imidate is a key step. One study on a Lewis acid-promoted Pinner-type reaction that resulted in ester formation provides insights into the catalytic activity of various Lewis acids. In a test reaction, two equivalents of trimethylsilyl triflate (TMSOTf) at room temperature gave the highest ester yield (83%), suggesting it is a highly effective promoter for the initial imidate formation. Other Lewis acids like hafnium(IV) triflate (Hf(OTf)₄) and aluminum tribromide (AlBr₃) also showed considerable activity.[3][4]

It is important to note that base-catalyzed alternatives to the Pinner reaction also exist for the synthesis of imidates.[5]

Solvent Selection: The Anhydrous Advantage

The Pinner reaction is highly sensitive to moisture, as the intermediate imidate hydrochloride can readily hydrolyze to form an ester. Therefore, the use of anhydrous solvents is crucial. A variety of anhydrous solvents have been employed, including chloroform, diethyl ether, nitrobenzene, dioxane, and benzene.[2] The choice of solvent can influence the solubility of the reactants and the ease of product isolation.

A "solvent-free" approach has also been successfully demonstrated, where an excess of the alcohol reactant, such as methanol, serves as both the reactant and the reaction medium.[1] This method, combined with gaseous HCl catalysis, has provided excellent yields of imidate hydrochlorides.[1] Another improved method utilizes a 4N HCl solution in cyclopentyl methyl ether (CPME), which allows for direct isolation of the imidate hydrochloride product by simple filtration, offering a more practical alternative to handling gaseous HCl. This procedure has been shown to produce good to excellent yields (86-91%) for various nitriles.[6]

Temperature Control: A Cool Necessity

Low temperatures are generally favored for the Pinner reaction to ensure the stability of the resulting imidate salt, which can be thermally unstable.[1] Reactions are commonly carried out at temperatures ranging from 0°C to 5°C.[1][2] Conducting the reaction at these low temperatures helps to prevent the elimination of the imidate to form an amide and an alkyl chloride.

Tabulated Yield Comparisons

The following tables summarize the reported yields of imidates under different reaction conditions.

Table 1: Yield of Imidate Hydrochlorides with Gaseous HCl Catalyst [1]

NitrileAlcoholTemperature (°C)Yield (%)
PropanenitrileMethanol5>90
PentanenitrileMethanol5>90
BenzonitrileMethanol5>90

Reaction conditions: Gaseous HCl, solvent-free (methanol as reactant and solvent).

Table 2: Yield of Imidate Hydrochlorides with 4N HCl in CPME [6]

NitrileAlcoholSolventYield (%)
BenzonitrileMethanolCPME86
4-ChlorobenzonitrileMethanolCPME90
4-MethoxybenzonitrileMethanolCPME86
2-NaphthonitrileMethanolCPME91

Reaction conditions: 4N HCl in CPME.

Experimental Protocols

General Protocol for Imidate Hydrochloride Synthesis using Gaseous HCl[1]

A mixture of the nitrile and a moderate excess of anhydrous methanol (acting as both reactant and solvent) is cooled to 5°C. Anhydrous hydrogen chloride gas is then slowly bubbled through the reaction mixture while maintaining the temperature below 5°C. After the addition of HCl, the mixture is stirred for several hours at this temperature. The volatile components (excess methanol and HCl) are then removed under vacuum at a low temperature (≤ 10°C) to yield the solid imidate hydrochloride.

Improved Protocol using 4N HCl in Cyclopentyl Methyl Ether (CPME)[6]

To a solution of the nitrile in anhydrous CPME and anhydrous methanol, a 4N solution of HCl in CPME is added at room temperature. The resulting mixture is stirred for a period of time, often followed by refrigeration to facilitate precipitation. The crystalline imidate hydrochloride product is then isolated by simple filtration.

Visualizing the Pinner Reaction Workflow

The following diagram illustrates the general workflow of the Pinner reaction for the synthesis of an imidate hydrochloride.

Pinner_Reaction_Workflow Pinner Reaction Workflow for Imidate Synthesis Reactants Nitrile & Anhydrous Alcohol Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Ether, CPME, or excess Alcohol) Solvent->Reaction_Mixture Catalyst Anhydrous HCl (gas) or 4N HCl in CPME Catalyst->Reaction_Mixture Low_Temp Low Temperature (0-5 °C) Reaction_Mixture->Low_Temp Maintain Stirring Stirring Low_Temp->Stirring Isolation Isolation Stirring->Isolation After reaction completion Product Imidate Hydrochloride (Pinner Salt) Isolation->Product Filtration / Evaporation

Caption: General workflow of the Pinner reaction for imidate synthesis.

Logical Pathway of the Pinner Reaction Mechanism

The underlying mechanism of the Pinner reaction involves the activation of the nitrile by the acid catalyst, followed by nucleophilic attack of the alcohol.

Pinner_Mechanism Pinner Reaction Mechanism Nitrile Nitrile (R-C≡N) Protonation Protonation of Nitrile Nitrile->Protonation HCl HCl HCl->Protonation Nitrilium_Ion Nitrilium Ion [R-C≡N-H]⁺ Protonation->Nitrilium_Ion Nucleophilic_Attack Nucleophilic Attack by Alcohol Nitrilium_Ion->Nucleophilic_Attack Alcohol Alcohol (R'-OH) Alcohol->Nucleophilic_Attack Intermediate Protonated Imidate Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Pinner_Salt Imidate Hydrochloride (Pinner Salt) Deprotonation->Pinner_Salt

Caption: Key steps in the Pinner reaction mechanism.

References

A Spectroscopic Showdown: Methyl Pentanimidate vs. Its Amide Counterpart, Pentanamide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic chemistry, the nuanced differences between functional groups can profoundly impact a molecule's properties and reactivity. This guide provides a detailed spectroscopic comparison of methyl pentanimidate and its corresponding amide, pentanamide. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental protocols, and visualizes the relationships between these two structurally related compounds.

Structural and Spectroscopic Overview

This compound, an imino ether, and pentanamide, a primary amide, share the same carbon skeleton but differ in their functional group. This distinction, a C=N-O-CH₃ group in the former versus a C=O-NH₂ group in the latter, gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for characterization and quality control in synthetic chemistry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and pentanamide, facilitating a direct comparison of their characteristic signals in ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

Assignment This compound (Predicted) ¹H Chemical Shift (ppm) Pentanamide (Experimental) ¹H Chemical Shift (ppm) [1]
-CH₃ (terminal)~ 0.90.93
-CH₂-CH₂-CH₃~ 1.31.37
-CH₂-C=X~ 1.61.60
α-CH₂~ 2.22.22
-OCH₃~ 3.6-
-NH₂-5.9, 6.4
-NH (imidate)~ 5.0 - 7.0 (broad)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

Assignment This compound (Predicted) ¹³C Chemical Shift (ppm) Pentanamide (Experimental) ¹³C Chemical Shift (ppm) [2]
-C H₃ (terminal)~ 14.013.7
-C H₂-CH₃~ 22.522.3
-C H₂-CH₂-C=X~ 28.027.8
α-C H₂~ 35.035.6
-OC H₃~ 55.0-
C=X~ 170.0175.9

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Vibration This compound (Expected) Wavenumber (cm⁻¹) Pentanamide (Experimental) Wavenumber (cm⁻¹) [3][4]
N-H Stretch-3350, 3180 (two bands for primary amide)
C-H Stretch (sp³)2850-30002870-2960
C=N Stretch~1650-1690-
C=O Stretch (Amide I)-~1640-1680
N-H Bend (Amide II)-~1550-1640
C-O Stretch~1200-1300-

Table 4: Mass Spectrometry Data (EI)

Ion This compound (Predicted m/z) Pentanamide (Experimental m/z) [5][6]
[M]⁺115101
[M-OCH₃]⁺84-
[M-NH₂]⁺-85
[C₄H₉]⁺5757
[C₃H₇]⁺4343
[C₂H₅]⁺2929
[CONH₂]⁺-44 (base peak)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte (this compound or pentanamide) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse angle and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualizing the Comparison

The following diagrams illustrate the key structural differences and a generalized workflow for the spectroscopic comparison of this compound and pentanamide.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis MethylPentanimidate This compound (C=N-O-CH₃) NMR NMR Spectroscopy (¹H & ¹³C) MethylPentanimidate->NMR IR IR Spectroscopy MethylPentanimidate->IR MS Mass Spectrometry MethylPentanimidate->MS Pentanamide Pentanamide (C=O-NH₂) Pentanamide->NMR Pentanamide->IR Pentanamide->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: A workflow diagram illustrating the spectroscopic analysis and comparison of this compound and pentanamide.

Functional_Group_Comparison Key Functional Group Differences MethylPentanimidate This compound C=N (Imine) C-O (Ether) Pentanamide Pentanamide C=O (Carbonyl) N-H (Amine) MethylPentanimidate->Pentanamide Structural Isomers

Caption: A diagram highlighting the key functional group differences between this compound and pentanamide.

References

A Comparative Guide to the GMP-Validated Synthesis of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for methyl pentanimidate, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating a manufacturing process that adheres to Good Manufacturing Practices (GMP).

Executive Summary

The efficient and controlled synthesis of pharmaceutical intermediates is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide details and compares two primary synthetic methods for this compound, outlines the critical parameters for GMP validation, and provides detailed experimental protocols for both synthesis and analysis. The traditional Pinner reaction, while effective, is compared to a more rapid and efficient modern approach. Furthermore, this guide emphasizes the importance of robust analytical method validation to ensure the identity, purity, and quality of the synthesized intermediate.

Comparison of Synthesis Methods for this compound

The synthesis of this compound is most commonly achieved via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. Two variations of this method are compared below, highlighting key differences in reaction time, yield, and purity, which are critical considerations for GMP production.

ParameterMethod 1: Traditional Pinner ReactionMethod 2: Rapid Pinner Reaction
Starting Material Valeronitrile, Methanol, HCl gasValeronitrile, Methanol, HCl gas
Reaction Time 15-18 hours for HCl gas addition, plus 14 hours under pressure (totaling over 30 hours, with some older protocols suggesting up to 6 days)[1][2]Approximately 12 hours[1]
Key Process Steps HCl gas is passed through a cooled solution of valeronitrile and methanol, followed by pressurization with nitrogen.[2]HCl gas is passed through a solution of valeronitrile and methanol at a moderately elevated temperature, eliminating the need for an ether solvent.[1]
Reported Yield ~96%[2]High (specific yield not detailed but described as an "efficient" process)[1]
Reported Purity ~95%[2]High (the final product derived from this intermediate achieved 99.9% purity by HPLC)[1]
GMP Suitability Established method with predictable outcomes, but the long reaction time can be a drawback for production scheduling and efficiency.The significantly reduced reaction time offers a considerable advantage for commercial-scale production, leading to increased throughput and potentially lower manufacturing costs. The elimination of ether solvents also improves the safety profile of the process.[1]

GMP Validation of this compound Synthesis

The validation of the synthesis process for a pharmaceutical intermediate under GMP guidelines is a regulatory requirement to ensure that the process consistently produces a product of the required quality.[3][4] Key aspects of process validation include:

  • Defining Critical Process Parameters (CPPs): These are parameters that must be controlled to ensure the desired quality of the intermediate. For this compound synthesis, CPPs would include reaction temperature, pressure, reaction time, and the molar ratio of reactants.

  • In-Process Controls (IPCs): Regular monitoring of the reaction to ensure it is proceeding as expected. This could involve techniques like gas chromatography (GC) to monitor the disappearance of the starting nitrile and the appearance of the imidate product.

  • Analytical Method Validation: The analytical methods used to test the starting materials, in-process samples, and the final intermediate must be validated to ensure they are accurate, precise, specific, and robust.[3][5]

Experimental Protocols

Synthesis of this compound

Method 1: Traditional Pinner Reaction [2]

  • Charge 100 g (1.20 mol) of valeronitrile and 58 ml of methanol into a suitable reactor.

  • Cool the mixture to -5 to -10 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours, maintaining the temperature.

  • Apply nitrogen pressure of 1.5 to 2.0 kg/cm ² for 14 hours at 0 - 15 °C.

  • Add an additional 55 ml of methanol and stir for another 60 minutes.

  • The resulting product is this compound hydrochloride, which can be used directly or neutralized to obtain the free base. A reported yield of 140 g (96%) with 95% purity was obtained as a semi-solid.[2]

Method 2: Rapid Pinner Reaction [1]

While a detailed, step-by-step protocol with quantitative outcomes is not available in the public domain, the key improvements over the traditional method are:

  • The reaction is carried out without the use of an ether solvent.[1]

  • A moderate increase in reaction temperature is employed to accelerate the reaction, reducing the overall synthesis time to approximately 12 hours.[1]

  • This method avoids the lengthy pressurization step of the traditional method.

Analytical Method Validation for this compound

For GMP purposes, the analytical methods used to assess the quality of this compound must be validated. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

General Principles of Method Validation (based on ICH Q2(R1) Guidelines)

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Example Analytical Method: Gas Chromatography (GC-FID)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).

  • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overload.

  • Oven Temperature Program: A temperature gradient program would be developed to ensure good separation of the analyte from any impurities and residual solvents. For example, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C).

  • Detector: Flame Ionization Detector (FID), which is sensitive to organic compounds.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Sample Preparation: The this compound sample would be dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration. An internal standard could be used for improved quantitative accuracy.

The validation of this GC method would involve performing experiments to determine the parameters listed above (specificity, linearity, accuracy, precision, etc.) according to a pre-approved validation protocol.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Valeronitrile Valeronitrile Pinner_Reaction Pinner Reaction Valeronitrile->Pinner_Reaction Methanol Methanol Methanol->Pinner_Reaction HCl HCl (gas) HCl->Pinner_Reaction MethylPentanimidate This compound Pinner_Reaction->MethylPentanimidate GMP_Validation_Workflow Start Define Synthesis Process Identify_CPPs Identify Critical Process Parameters (CPPs) Start->Identify_CPPs Develop_AM Develop Analytical Methods Start->Develop_AM Develop_IPCs Develop In-Process Controls (IPCs) Identify_CPPs->Develop_IPCs Execute_PV_Batches Execute Process Validation Batches Develop_IPCs->Execute_PV_Batches Validate_AM Validate Analytical Methods (ICH Q2) Develop_AM->Validate_AM Validate_AM->Execute_PV_Batches Monitor_CPPs_IPCs Monitor CPPs and IPCs Execute_PV_Batches->Monitor_CPPs_IPCs Test_Intermediate Test Intermediate using Validated Methods Monitor_CPPs_IPCs->Test_Intermediate Validation_Report Prepare Validation Report Test_Intermediate->Validation_Report End GMP Compliant Process Validation_Report->End

References

A Comparative Guide to the Hydrolysis of Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic behavior of methyl pentanimidate hydrolysis under various pH conditions. While specific kinetic data for this compound is not extensively available in published literature, this document outlines the established principles of imidate hydrolysis, supported by general experimental observations for structurally similar compounds. The information presented here serves as a valuable resource for predicting the stability and degradation pathways of molecules containing the pentanimidate moiety.

I. Comparative Kinetic Data

The rate of hydrolysis of imidates, including this compound, is highly dependent on the pH of the solution. The reaction can be catalyzed by acid, base, or proceed neutrally. The table below summarizes the expected kinetic behavior and products of this compound hydrolysis across a range of pH values, based on general studies of imidate hydrolysis.

pH RangeCatalystRelative Rate of HydrolysisPredominant ProductsGeneral Mechanistic Features
Acidic (pH < 4) H₃O⁺FastPentanoic acid methyl ester and ammonia (as NH₄⁺)The reaction is initiated by the protonation of the imino nitrogen, followed by the rate-determining attack of water on the iminium carbon. The resulting tetrahedral intermediate breaks down to yield the ester and protonated amine.[1]
Neutral (pH 4-8) Water (uncatalyzed)SlowPentanoic acid methyl ester and ammoniaIn this pH range, the uncatalyzed attack of water on the protonated or neutral imidate is the dominant pathway. The rate is generally slower compared to acid- or base-catalyzed conditions.[1]
Basic (pH > 8) OH⁻FastPentanamide and methanolThe rate-determining step is the attack of the hydroxide ion on the imidate carbon. The resulting anionic tetrahedral intermediate preferentially expels the methoxy group to form the more stable amide.[1][2]

II. Experimental Protocols

The kinetic study of this compound hydrolysis can be performed using techniques analogous to those employed for other ester and imidate hydrolysis studies. A general experimental protocol is outlined below.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound at various pH values.

Materials:

  • This compound hydrochloride

  • Buffer solutions of various pH (e.g., citrate, phosphate, borate)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • High-purity water

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Thermostated water bath or cell holder

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).

    • Prepare a series of buffer solutions covering the desired pH range. Ensure the ionic strength of all buffer solutions is kept constant by adding a salt like KCl.

  • Kinetic Runs:

    • Equilibrate the buffer solution to the desired temperature (e.g., 25 °C or 37 °C) in a thermostated cuvette or reaction vessel.

    • Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to the buffer. The final concentration of the imidate should be low enough to ensure pseudo-first-order conditions.

    • Monitor the progress of the reaction over time. This can be achieved by:

      • UV-Vis Spectrophotometry: If there is a significant change in the UV-Vis spectrum upon hydrolysis (e.g., due to the formation of a product with a different chromophore), the reaction can be followed by monitoring the absorbance at a specific wavelength.

      • HPLC: Periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding a strong acid or base), and analyze the concentration of the remaining this compound or the formation of a product using a suitable HPLC method.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the concentration-time data to a first-order exponential decay equation: [A]t = [A]₀ * e^(-k_obs * t), where [A]t is the concentration of this compound at time t, and [A]₀ is the initial concentration.

    • Plot the logarithm of the observed rate constants (log k_obs) against the pH to generate a pH-rate profile. This profile will reveal the regions of acid-catalysis, base-catalysis, and the uncatalyzed reaction.

III. Visualization of Hydrolysis Pathways

The hydrolysis of this compound proceeds through different pathways depending on the pH of the medium. The following diagrams illustrate the key mechanistic steps.

cluster_acid Acid-Catalyzed Pathway Imidate_acid This compound ProtonatedImidate Protonated Imidate Imidate_acid->ProtonatedImidate + H₃O⁺ Tetrahedral_acid Tetrahedral Intermediate ProtonatedImidate->Tetrahedral_acid + H₂O Products_acid Ester + Ammonia Tetrahedral_acid->Products_acid - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_base Base-Catalyzed Pathway Imidate_base This compound Tetrahedral_base Anionic Tetrahedral Intermediate Imidate_base->Tetrahedral_base + OH⁻ Products_base Amide + Methanol Tetrahedral_base->Products_base - OCH₃⁻

Caption: Base-catalyzed hydrolysis of this compound.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare this compound Stock Solution D Initiate Reaction by Adding Imidate Stock A->D B Prepare Buffer Solutions of Varying pH C Equilibrate Buffer to Desired Temperature B->C C->D E Monitor Reaction Progress (UV-Vis or HPLC) D->E F Collect Concentration vs. Time Data E->F G Calculate Pseudo-First-Order Rate Constant (k_obs) F->G H Construct pH-Rate Profile (log k_obs vs. pH) G->H

Caption: Workflow for the kinetic study of hydrolysis.

References

Comparative Reactivity of Aliphatic vs. Aromatic Imidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of different chemical moieties is paramount for designing effective synthetic routes and developing stable, efficacious molecules. Imidates, with their unique electronic structure, serve as versatile intermediates in organic synthesis. A critical aspect of their utility lies in the difference in reactivity between aliphatic and aromatic imidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate imidate for specific research and development applications.

The reactivity of imidates is fundamentally governed by the electronic nature of the substituents on the carbon and nitrogen atoms of the C=N double bond. The primary distinction between aliphatic and aromatic imidates lies in the substitution at the nitrogen atom (or the carbon atom of the C=N bond). Aliphatic imidates bear alkyl groups, while aromatic imidates have aryl substituents. This seemingly simple difference leads to significant variations in their stability and reaction kinetics, primarily due to the interplay of inductive and resonance effects.

Quantitative Comparison of Hydrolysis Rates

One of the most well-studied reactions to probe the reactivity of imidates is hydrolysis. The rate of hydrolysis provides a quantitative measure of the electrophilicity of the imidate carbon and the stability of the transition state. Generally, the hydrolysis of imidates proceeds through a tetrahedral intermediate, and the rate is significantly influenced by pH.

Below is a summary of representative hydrolysis rate constants for an aliphatic and an aromatic imidate. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented is compiled from different studies and serves to illustrate the general reactivity trends.

Imidate TypeExample ImidatepHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aliphatic Ethyl N-methylacetimidate11.3 x 10⁻²[1]
72.1 x 10⁻⁵[1]
101.8 x 10⁻¹[1]
Aromatic Ethyl N-phenylformimidateAcidicVaries significantly with substituents[2]
BasicVaries significantly with substituents[2]

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to the following key factors:

  • Electronic Effects: In aliphatic imidates, the alkyl group on the nitrogen atom exerts a positive inductive effect (+I), donating electron density to the imino nitrogen. This makes the nitrogen more basic and the imino carbon less electrophilic, generally leading to a slower rate of nucleophilic attack compared to aromatic imidates. In contrast, the aryl group in aromatic imidates can withdraw electron density from the nitrogen atom via the mesomeric effect (-M), especially if substituted with electron-withdrawing groups. This delocalization of the nitrogen lone pair into the aromatic ring makes the imino carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Basicity of the Corresponding Amine: The stability of the leaving group in the hydrolysis reaction is related to the basicity of the corresponding amine. Aromatic amines are generally less basic than aliphatic amines. Consequently, the aromatic amine is a better leaving group, which can contribute to a faster rate of hydrolysis for aromatic imidates under certain conditions.

  • Stereoelectronic Effects: The geometry of the tetrahedral intermediate formed during hydrolysis plays a crucial role in determining the reaction pathway and rate. The principle of stereoelectronic control dictates that the cleavage of a bond is most favorable when the breaking bond is anti-periplanar to a lone pair on an adjacent heteroatom. The specific conformation of the intermediate, which can be influenced by the nature of the substituents (aliphatic vs. aromatic), can therefore affect the reaction rate.[2]

Experimental Protocols

Synthesis of a Representative Aliphatic Imidate: Ethyl N-methylacetimidate

Materials:

  • Acetonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Methylamine

Procedure:

  • A solution of acetonitrile (1 mol) in anhydrous ethanol (1.5 mol) is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation.

  • The reaction mixture is allowed to stand at room temperature for 24 hours, during which time ethyl acetimidate hydrochloride precipitates.

  • The precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

  • The ethyl acetimidate hydrochloride (0.5 mol) is then suspended in anhydrous diethyl ether and cooled to 0°C.

  • A solution of methylamine (0.55 mol) in anhydrous diethyl ether is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting methylammonium chloride is filtered off, and the filtrate is concentrated under reduced pressure to yield ethyl N-methylacetimidate. The product can be further purified by distillation.

Synthesis of a Representative Aromatic Imidate: Ethyl N-phenylformimidate

Materials:

  • Formanilide

  • Triethyloxonium tetrafluoroborate

  • Anhydrous dichloromethane

Procedure:

  • To a solution of formanilide (1 mol) in anhydrous dichloromethane (500 mL) is added triethyloxonium tetrafluoroborate (1.1 mol) portion-wise at 0°C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with anhydrous diethyl ether to precipitate the imidate salt.

  • The salt is filtered and washed with cold diethyl ether.

  • The free imidate can be obtained by careful neutralization with a weak base (e.g., sodium bicarbonate solution) and extraction with a suitable organic solvent, followed by drying and removal of the solvent. Purification can be achieved by distillation or crystallization.

Kinetic Measurement of Imidate Hydrolysis

Methodology: The rate of hydrolysis of imidates can be followed spectrophotometrically by monitoring the change in absorbance of a reactant or product over time.

  • Preparation of Buffer Solutions: A series of buffer solutions of known pH are prepared.

  • Stock Solution of Imidate: A stock solution of the imidate is prepared in a suitable organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.

  • Kinetic Run: A small aliquot of the imidate stock solution is injected into a cuvette containing the buffer solution, which is maintained at a constant temperature in the cell holder of a UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is recorded at a wavelength where there is a significant difference in molar absorptivity between the imidate and its hydrolysis products (e.g., the corresponding amide or ester). The change in absorbance is monitored over time.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation. By measuring k_obs at different pH values, a pH-rate profile can be constructed to elucidate the reaction mechanism.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general reaction mechanism for imidate hydrolysis and a typical experimental workflow for kinetic analysis.

Imidate_Hydrolysis cluster_intermediate Intermediate Imidate Imidate (Aliphatic or Aromatic) Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral + H2O H2O Water Amide Amide Tetrahedral->Amide - R'OH Alcohol Alcohol Tetrahedral->Alcohol Ester Ester Tetrahedral->Ester - R''NH2 Amine Amine Tetrahedral->Amine

Caption: General mechanism of imidate hydrolysis.

Kinetic_Workflow A Prepare Buffer Solutions (various pH) C Inject Imidate into Buffered Solution in Cuvette A->C B Prepare Imidate Stock Solution B->C D Monitor Absorbance Change over Time (UV-Vis) C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Construct pH-Rate Profile E->F

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reactivity of aliphatic and aromatic imidates differs significantly due to the distinct electronic properties of alkyl and aryl substituents. Aromatic imidates are generally more reactive towards nucleophiles like water due to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the imino carbon. However, the specific rate of reaction for aromatic imidates is highly dependent on the nature of the substituents on the aromatic ring. This guide provides a foundational understanding and practical protocols for researchers working with these versatile synthetic intermediates. For precise control over reaction outcomes, a thorough understanding of the electronic and steric factors, as well as careful control of reaction conditions such as pH, is essential.

References

Safety Operating Guide

Proper Disposal of Methyl Pentanimidate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl pentanimidate, a common intermediate in organic synthesis. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources, as the compound may be flammable. Use explosion-proof electrical and ventilating equipment.

  • Spill Management: In case of a spill, evacuate the area. Cover drains to prevent environmental release. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills.

Disposal Plan: Two-Stage Approach

The recommended disposal procedure for this compound involves a two-stage approach: initial chemical neutralization (hydrolysis) to convert it into less hazardous substances, followed by disposal as hazardous waste in accordance with institutional and local regulations.

Stage 1: Chemical Neutralization via Acid-Catalyzed Hydrolysis

This compound, an imidoester, can be hydrolyzed under acidic conditions to yield methyl pentanoate (an ester) and an ammonium salt. This process reduces its reactivity and potential toxicity.

Experimental Protocol: Hydrolysis of this compound

Objective: To convert this compound into methyl pentanoate and ammonium chloride through acid-catalyzed hydrolysis.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium bicarbonate (for neutralization of excess acid)

  • pH indicator paper or a calibrated pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Heating mantle (if necessary)

  • Fume hood

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Reaction Setup: Place the this compound waste into a round-bottom flask equipped with a stir bar.

  • Acid Addition: Slowly add an excess of dilute hydrochloric acid (e.g., 1 M HCl) to the flask while stirring. A molar excess of acid is recommended to ensure complete hydrolysis.

  • Reaction Conditions: Stir the mixture at room temperature. Gentle heating (e.g., 40-50°C) may be applied to accelerate the reaction, but this should be done with caution and careful monitoring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available. In the absence of monitoring, a conservative reaction time of several hours is recommended.

  • Neutralization of Excess Acid: After the hydrolysis is deemed complete, cautiously neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be aware of potential foaming and gas evolution (CO2). Continue adding the bicarbonate solution until the pH of the mixture is between 6 and 8.

  • Final Waste Collection: The resulting neutralized aqueous solution containing methyl pentanoate and ammonium chloride should be collected in a designated hazardous waste container.

Stage 2: Final Disposal of Neutralized Waste

The neutralized waste, although less hazardous than the starting material, must still be disposed of as chemical waste.

Procedure:

  • Containerization: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Aqueous solution of methyl pentanoate and ammonium chloride"), the approximate concentrations, and the date.

  • Segregation: Do not mix this waste with other waste streams, particularly organic solvents or other reactive chemicals.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.

  • Documentation: Complete any necessary waste disposal forms or logbooks as required by your institution.

Data Presentation

ParameterRecommended Value/ProcedureSafety Consideration
Neutralizing Agent 1 M Hydrochloric AcidAdd slowly to control exothermic reaction.
Reaction Temperature Room Temperature to 50°CMonitor temperature to avoid excessive heating.
Reaction Time Several hours (monitor if possible)Ensure complete hydrolysis.
Final pH 6 - 8Neutralize slowly to control gas evolution.
Waste Container Labeled, sealed hazardous waste containerPrevent spills and ensure proper identification.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Stage 1: Hydrolysis cluster_disposal Stage 2: Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood Start This compound Waste AddAcid Slowly Add Dilute HCl Start->AddAcid 1. React Stir at Room Temp (or gentle heat) AddAcid->React 2. Neutralize Neutralize with NaHCO3 to pH 6-8 React->Neutralize 3. CollectWaste Collect in Labeled Hazardous Waste Container Neutralize->CollectWaste 4. Segregate Do Not Mix with Other Waste CollectWaste->Segregate 5. Store Store in Satellite Accumulation Area Segregate->Store 6. EHS Arrange for EHS Pickup Store->EHS 7.

Caption: Logical workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their research and development activities. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Operational Guidance for Handling Methyl Pentanimidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of Methyl pentanimidate, a versatile intermediate in organic synthesis. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It may also be harmful if swallowed and can lead to drowsiness or dizziness.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]To protect against splashes that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1]To prevent skin contact which can cause irritation.[1]
Body Protection A fire-resistant lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[2]To protect skin from accidental contact and splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when working with vapors or in poorly ventilated areas.[1] A self-contained breathing apparatus may be necessary in case of fire.To prevent inhalation of vapors, which can cause respiratory irritation, drowsiness, or dizziness.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to mitigate the risks associated with this compound.

Experimental Protocol:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, such as a chemical fume hood.

  • Ignition Sources: This compound is flammable; keep it away from heat, sparks, open flames, and hot surfaces.[3][4] Use only non-sparking tools and explosion-proof electrical equipment.[3][4]

  • Grounding: To prevent static discharge, which can ignite vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[3][4]

  • Personal Hygiene: Avoid breathing vapors or mists. Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[3][4]

Table 2: Handling and Storage Guidelines

Guideline CategoryProcedure
Engineering Controls Use in a well-ventilated fume hood. Use explosion-proof equipment.[3][4]
Safe Handling Avoid contact with skin, eyes, and clothing.[1] Avoid inhalation of vapors. Keep away from ignition sources.[3][4]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection: Collect waste this compound in a suitable, closed, and properly labeled container.

  • Spill Management: In the event of a spill, absorb the material with an inert, liquid-absorbent material (e.g., Chemizorb®). Collect the absorbed material and place it in a suitable container for disposal.

  • Environmental Protection: Prevent the substance from entering drains, surface water, or the soil, as it is harmful to aquatic life with long-lasting effects.[1]

  • Final Disposal: Dispose of the waste material and containers at an approved waste disposal facility, in accordance with local, regional, and national regulations.[3][4]

Table 3: Disposal Procedures

Disposal AspectGuideline
Container Disposal Do not reuse empty containers. Dispose of in accordance with official regulations.
Waste Chemical Dispose of contents at an approved waste disposal plant.[3][4]
Environmental Precautions Avoid release to the environment.[1] Prevent entry into waterways and soil.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_ground Ground Equipment prep_setup->prep_ground handle_transfer Transfer Chemical prep_ground->handle_transfer handle_react Perform Reaction handle_transfer->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.